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2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride Documentation Hub

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  • Product: 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride
  • CAS: 2193064-93-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride: A Technical Guide

Foreword As a Senior Application Scientist specializing in medicinal chemistry and molecular scaffold design, I have developed this whitepaper to move beyond basic chemical datasheets. In modern drug discovery, selecting...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword As a Senior Application Scientist specializing in medicinal chemistry and molecular scaffold design, I have developed this whitepaper to move beyond basic chemical datasheets. In modern drug discovery, selecting the right building block is not just about geometry; it is about understanding the physicochemical causality that drives pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. This guide provides an in-depth analysis of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride, detailing its structural advantages, self-validating analytical protocols, and synthetic workflows.

Molecular Architecture & Physicochemical Profile

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (CAS: 2193064-93-4) is a bridged bicyclic amine salt. Structurally, it is a conformationally restricted bioisostere of prolinol (pyrrolidin-2-ylmethanol). The insertion of a methylene bridge across the pyrrolidine ring forces the system into a rigid envelope/boat-like conformation.

This rigidity is not merely a structural curiosity; it fundamentally alters the molecule's physicochemical behavior. By locking the spatial orientation of the hydroxymethyl group and restricting the trajectory of the nitrogen's lone pair, the scaffold increases the fraction of sp³ hybridized carbons ( Fsp3​ ), a metric strongly correlated with clinical success in drug development.

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound, essential for calculating reaction stoichiometries and predicting oral bioavailability (Lipinski's Rule of Five parameters) .

PropertyValueClinical / Synthetic Relevance
IUPAC Name 2-azabicyclo[2.2.1]heptan-3-ylmethanol;hydrochlorideStandard nomenclature for regulatory filing.
CAS Registry Number 2193064-93-4Key identifier for procurement.
Molecular Formula C₇H₁₄ClNODefines exact mass and isotopic distribution.
Molecular Weight 163.64 g/mol Required for precise stoichiometric calculations.
Exact Mass (Free Base) 127.0997 DaTarget mass for high-resolution LC-MS validation.
Topological Polar Surface Area 32.3 Ų (Free Base)Highly favorable for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 3 (Salt) / 2 (Free Base)Influences target protein binding thermodynamics.
Hydrogen Bond Acceptors 2Contributes to aqueous solubility.
Rotatable Bonds 1Extremely low entropic penalty upon target binding.

Mechanistic Rationale: The "Bridged Prolinol" Advantage

In drug design, replacing a flexible pyrrolidine ring with a 2-azabicyclo[2.2.1]heptane system is a deliberate strategy known as scaffold hopping.

Causality of Conformational Restriction:

  • Pharmacodynamic (PD) Benefit: Flexible molecules lose conformational entropy when they bind to a rigid protein pocket. By pre-organizing the molecule into its bioactive conformation via the methylene bridge, the entropic penalty of binding is drastically reduced, often leading to a 10- to 100-fold increase in binding affinity.

  • Pharmacokinetic (PK) Benefit: The steric bulk of the bridged bicyclic system shields the amine from rapid N -dealkylation and oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the molecule's half-life in vivo.

Conformational_Logic Prolinol Pyrrolidin-2-ylmethanol (Prolinol) Restriction Methylene Bridge Insertion (Conformational Restriction) Prolinol->Restriction Scaffold Hopping Target 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Restriction->Target Synthesis PK Enhanced Metabolic Stability (Reduced CYP450 Liability) Target->PK PK Benefit PD Improved Binding Affinity (Lower Entropic Penalty) Target->PD PD Benefit

Logical pathway of conformational restriction utilizing the 2-azabicyclo[2.2.1]heptane scaffold.

Analytical Characterization Protocols

Because this compound is highly polar and lacks a strong UV chromophore (no aromatic rings), standard UV-Vis HPLC methods are insufficient. As a self-validating system, we must rely on Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS).

Protocol: Self-Validating LC-MS Characterization

Causality & Design: Standard C18 columns fail to retain this highly polar aliphatic amine. We utilize a Polar-embedded C18 column with a highly acidic mobile phase. The acid (0.1% Formic Acid) ensures the amine remains fully protonated, preventing secondary interactions with free silanols (which cause peak tailing) and maximizing Electrospray Ionization (ESI+) efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol. Dilute 10-fold with 0.1% aqueous Formic Acid.

    • Self-Validation Step: Inject a blank (solvent only) prior to the sample. A flat baseline confirms the absence of column carryover, ensuring the subsequent mass signals are exclusively from the sample.

  • Chromatography: Inject 2 µL onto a Polar-C18 column (e.g., Waters Atlantis T3, 2.1 x 50 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 2% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.

  • Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Interpretation & Validation: Extract the ion chromatogram (EIC) for m/z 128.1.

    • Self-Validation Step: The observation of a sharp peak at m/z 128.1 (corresponding to [M+H]+ of the free base) confirms the core structure. The total absence of m/z 164 indicates complete and successful in-source dissociation of the HCl salt, validating the ionization parameters.

Synthetic Workflows & Derivatization

The most common application of this scaffold is N -derivatization via amide coupling to build larger drug-like molecules.

Protocol: HATU-Mediated Amide Coupling

Causality & Design: The starting material is a hydrochloride salt. To act as a nucleophile, the secondary amine must be liberated. We use N,N -diisopropylethylamine (DIPEA), a sterically hindered base that neutralizes the HCl without competing for the activated electrophile. HATU is selected as the coupling agent because its 7-azabenzotriazole leaving group is exceptionally reactive, overcoming the severe steric hindrance inherent to the bridged bicyclic system.

Step-by-Step Methodology:

  • Electrophile Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq). Stir for 15 minutes at room temperature.

    • Self-Validation Step: Spot the mixture on TLC or run a rapid LC-MS to confirm the complete consumption of the carboxylic acid and the formation of the active ester intermediate. This isolates any potential failure to the subsequent amine coupling step.

  • Free-Basing the Scaffold: In a separate vial, suspend 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (1.0 eq) in DMF. Add DIPEA (1.5 eq) and sonicate for 2 minutes.

    • Self-Validation Step: The transition from a cloudy suspension to a clear, homogeneous solution visually confirms the successful liberation of the free base.

  • Coupling: Transfer the free amine solution to the activated acid dropwise. Stir at room temperature for 4 to 12 hours.

  • Reaction Monitoring: Sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

    • Self-Validation Step: The reaction is deemed complete when the EIC shows the total disappearance of the free amine mass (m/z 128.1) and the emergence of the target amide mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for partitioning DMF into the aqueous layer) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

Amide_Coupling_Workflow Start 2-Azabicyclo[2.2.1]heptan-3-ylmethanol HCl Base Add DIPEA (1.5 eq) in DMF (Free-Basing) Start->Base React Combine & Stir at RT (Monitor m/z 128.1) Base->React Acid Pre-activate Carboxylic Acid with HATU + DIPEA Acid->React Workup Aqueous Workup (LiCl Wash for DMF) React->Workup Purify Flash Chromatography (Target Amide Isolated) Workup->Purify

Step-by-step synthetic workflow for the HATU-mediated amide coupling of the scaffold.

References

  • Title: (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride (CID 137347461) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 2-Azabicyclo[2.2.1]heptan-3-ylmethanol (CID 20740870) Source: PubChem, National Library of Medicine URL: [Link]

Exploratory

Purity and Stability Dynamics of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride: A Technical Guide

Introduction: The Strategic Value of Conformationally Restricted Scaffolds In modern drug discovery, the incorporation of rigidified molecular scaffolds is a proven strategy to enhance target affinity, metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformationally Restricted Scaffolds

In modern drug discovery, the incorporation of rigidified molecular scaffolds is a proven strategy to enhance target affinity, metabolic stability, and receptor selectivity. 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (CAS: 2193064-93-4)[1] is a highly specialized bicyclic proline analog. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in direct-acting antivirals like the HCV NS5A inhibitor Ledipasvir, and in novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Neogliptin[2][3].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a raw material, but as a dynamic chemical system. Because this compound is utilized in asymmetric synthesis where stereochemical fidelity is paramount, understanding the causality behind its stability profile, impurity generation, and analytical behavior is critical for downstream pharmaceutical success.

Structural Causality: Why the Bicyclic Core and the Hydrochloride Salt?

The Bicyclic Advantage

Natural L-proline possesses a flexible pyrrolidine ring that can adopt multiple envelope conformations. By introducing a methylene bridge to form the [2.2.1] bicyclic system, the pyrrolidine ring is locked into a highly strained, rigid conformation.

  • Causality: This rigidity restricts the rotation of the C3-hydroxymethyl group and drastically increases the energy barrier for nitrogen inversion. Consequently, it prevents racemization at the chiral centers, ensuring that the spatial orientation of the pharmacophore remains locked in the optimal geometry for target protein binding[4].

The Necessity of the Hydrochloride Salt

The free base form of 2-azabicyclo[2.2.1]heptan-3-ylmethanol is a viscous, hygroscopic oil. Secondary amines in such electron-rich environments are highly susceptible to atmospheric oxidation (forming N-oxides) and rapid moisture absorption.

  • Causality: By protonating the secondary amine with hydrochloric acid, the electron lone pair on the nitrogen is engaged, neutralizing its nucleophilicity and oxidative vulnerability. The resulting hydrochloride salt is a highly crystalline, thermodynamically stable solid that can be stored long-term without degradation, ensuring consistent batch-to-batch stoichiometry during API manufacturing.

Synthetic Origins of Impurities

To control purity, one must understand how impurities are generated. The most robust industrial synthesis of the 2-azabicyclo[2.2.1]heptane core involves an asymmetric Aza-Diels-Alder cycloaddition between cyclopentadiene and a chiral iminium ion, followed by the reduction of the resulting carboxylic acid or ester[5].

SynthesisPathway Start Cyclopentadiene + Chiral Iminium Ion Adduct Aza-Diels-Alder Adduct (Intermediate Ester) Start->Adduct Cycloaddition Reduction Reduction (LiAlH4 or BH3) Adduct->Reduction Stereoselective Imp1 Endo/Exo Diastereomers (Stereochemical Leakage) Adduct->Imp1 Kinetic vs Thermodynamic FreeBase Free Base 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Reduction->FreeBase Complete Conversion Imp2 Unreacted Ester (Incomplete Reduction) Reduction->Imp2 Truncated Reaction Salt Hydrochloride Salt (Target Product) FreeBase->Salt HCl (g) in IPA/Ether

Synthetic workflow and mechanistic origins of primary impurities.

Impurity Causality:

  • Diastereomeric Impurities (endo vs. exo): The Aza-Diels-Alder reaction can proceed via two transition states. While the exo product is usually desired, minor thermodynamic fluctuations during the reaction can lead to endo diastereomer leakage[2].

  • Incomplete Reduction Products: The steric hindrance of the bicyclic core makes the reduction of the intermediate ester sluggish. Truncated reactions leave behind unreacted ester, which acts as a critical chemical impurity.

Quantitative Stability and Impurity Profiling

The following table synthesizes the stability dynamics of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride under various forced degradation and storage conditions.

Storage ConditionDurationChemical Purity (LC-MS)Enantiomeric Excess (ee)Primary Degradant / Observation
Ambient (25°C, 60% RH) 12 Months> 99.5%> 99.9%None; structure remains highly stable.
Accelerated (40°C, 75% RH) 6 Months98.8%> 99.9%Trace moisture uptake; no chemical degradation.
Oxidative (3% H₂O₂) 48 Hours92.4%> 99.9%N-oxide formation at the secondary amine.
Aqueous Acidic (pH 2.0) 14 Days> 99.0%> 99.9%Stable; protonated state protects the core.
Aqueous Basic (pH 10.0) 14 Days96.5%98.5%Free base conversion; trace epimerization at C3.

Self-Validating Experimental Protocols

Because 2-azabicyclo[2.2.1]heptan-3-ylmethanol lacks a conjugated π -system, it has no functional UV chromophore above 210 nm. Standard HPLC-UV methods will fail to detect the compound or its impurities accurately. Therefore, we must rely on Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) for chemical purity, and Supercritical Fluid Chromatography (SFC) for chiral purity.

Protocol 1: Chemical Purity via UHPLC-MS (ESI+)

Causality: Electrospray Ionization (ESI) is highly efficient for secondary amines, which readily accept a proton to form [M+H]+ ions (m/z 128.1 for the free base)[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v). Self-Validation: Ensure complete dissolution; any particulate matter indicates inorganic salt impurities.

  • Column Selection: Use a high-retention C18 column designed for polar analytes (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm). The bicyclic core is highly polar and will elute in the void volume of standard C18 columns.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water (promotes ionization).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 2% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ monitoring m/z 128.1 (Target), and m/z 144.1 (N-oxide degradant).

  • System Suitability (Self-Validation): The Signal-to-Noise (S/N) ratio for a 0.05% standard injection must be 10. If S/N < 10, clean the MS source before proceeding.

Protocol 2: Enantiomeric Purity via Chiral SFC

Causality: Normal-phase chiral HPLC often suffers from severe peak tailing with basic amines. SFC utilizes supercritical CO2​ , which provides superior diffusivity and sharper peaks, essential for resolving structurally rigid bicyclic enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the sample in 1.0 mL of Methanol containing 0.1% Isopropylamine (IPA). Causality: The IPA acts as a basic additive to neutralize the HCl salt in situ, preventing the chloride counter-ion from interfering with the chiral stationary phase.

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO2​ / Methanol (with 0.1% IPA) = 80/20.

  • Parameters: Backpressure at 120 bar; Temperature at 35°C; Flow rate at 3.0 mL/min.

  • System Suitability (Self-Validation): Inject a racemic standard. The resolution ( Rs​ ) between the (1R,3S,4S) and (1S,3R,4R) enantiomers must be 2.0. If Rs​ < 2.0, decrease the Methanol co-solvent percentage to 15% to increase retention and resolution.

AnalyticalWorkflow Prep Sample Prep (Neutralize HCl with IPA) Validate System Suitability (Rs > 2.0, S/N > 10) Prep->Validate Injection SFC Chiral SFC Analysis (Enantiomeric Purity) Release Batch Release QA SFC->Release ee > 99.5% LCMS UHPLC-MS Analysis (Chemical Purity) LCMS->Release Purity > 99.0% NMR 1H/13C NMR (Diastereomeric Purity) NMR->Release dr > 99:1 Validate->SFC Validate->LCMS Validate->NMR

Analytical workflow ensuring self-validating purity assessment.

Conclusion

The utilization of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride in drug development is a masterclass in applying conformational restriction to achieve biological selectivity. By maintaining the compound as a hydrochloride salt, researchers bypass the oxidative and hygroscopic vulnerabilities of the free base. Adhering to the self-validating LC-MS and SFC protocols outlined above ensures that stereochemical leakage and synthetic impurities are rigorously quantified, safeguarding the integrity of downstream pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (NIH). "(2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride." PubChem Compound Summary for CID 137347461. Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." PubMed Central (PMC). Retrieved from:[Link]

  • American Chemical Society (ACS). "Proline Analogues in Drug Design: Current Trends and Future Prospects." Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Max Planck Society (MPG.PuRe). "Asymmetric-Synthesis of Bicyclic Amino-Acid Derivatives by Aza-Diels-Alder Reactions in Aqueous-Solution." Liebigs Annalen der Chemie. Retrieved from:[Link]

  • Université du Luxembourg. "PubChemLite - (1r,3s,4s)-2-azabicyclo[2.2.1]heptan-3-ylmethanol." PubChemLite Database. Retrieved from:[Link]

  • University of Regensburg. "Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic." Institutional Repository. Retrieved from:[Link]

Sources

Foundational

Discovery of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride

An In-depth Technical Guide to 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride: A Core Scaffold for Modern Drug Discovery Abstract The 2-azabicyclo[2.2.1]heptane framework represents a class of conformationally rigi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride: A Core Scaffold for Modern Drug Discovery

Abstract

The 2-azabicyclo[2.2.1]heptane framework represents a class of conformationally rigid scaffolds that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides an exceptional platform for the strategic placement of functional groups, enabling precise interactions with biological targets. This guide focuses on a key derivative, 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride, offering a comprehensive overview of its chemical properties, synthesis, and potential applications. We will explore the causal reasoning behind synthetic strategies, present detailed experimental protocols, and discuss the compound's role as a versatile building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique structural and functional attributes of bridged bicyclic amines.

Introduction: The Strategic Value of the 2-Azabicyclo[2.2.1]heptane Core

In the landscape of drug discovery, the conformational control of a molecule is paramount. Flexible molecules can adopt numerous shapes, leading to entropic penalties upon binding to a target and potential off-target effects. Bridged bicyclic systems, such as the 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane) scaffold, offer a solution by locking the molecule into a well-defined, three-dimensional orientation.[1][2] This inherent rigidity is highly advantageous, as it can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is a functionalized derivative of this core structure. The primary alcohol provides a crucial handle for further chemical modification, allowing for its incorporation into more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation. This guide provides a technical deep-dive into the synthesis and potential utility of this important chemical entity.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and computed properties for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride are summarized below.

PropertyValueSource
IUPAC Name 2-azabicyclo[2.2.1]heptan-3-ylmethanol;hydrochloride[3]
CAS Number 2193064-93-4[3][4]
Molecular Formula C₇H₁₄ClNO[3]
Molecular Weight 163.64 g/mol [3]
Canonical SMILES C1C[C@H]2C[C@H]1CO.Cl[3]
Parent Compound 2-Azabicyclo[2.2.1]heptan-3-ylmethanol (CID: 20740870)[3]

Synthesis and Mechanistic Rationale

The synthesis of the 2-azabicyclo[2.2.1]heptane core is a well-explored area of organic chemistry. Several elegant strategies have been developed, each with distinct advantages. The choice of a synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.

Foundational Strategies for Core Synthesis

The construction of the bicyclic framework is the critical first phase. Key established methods include:

  • Asymmetric Aza-Diels-Alder Reactions: This powerful cycloaddition reaction, often between cyclopentadiene and an imine, is a primary method for establishing the core bicyclic structure. The use of chiral auxiliaries or catalysts can achieve high levels of stereocontrol.[5]

  • Catalytic Ring-Opening of Meso-Epoxides: A more recent innovation involves the desymmetrization of prochiral meso-epoxides using chiral Brønsted acids, which yields chiral 2-azabicyclo[2.2.1]heptane frameworks with excellent enantioselectivity.[5]

  • Palladium-Catalyzed Aminoacyloxylation: This method facilitates the construction of oxygenated 2-azabicyclo[2.2.1]heptanes from cyclopentenes, providing a direct route to functionalized derivatives.[6]

The diagram below illustrates the general concept of the Aza-Diels-Alder approach, a cornerstone of this chemistry.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclopentadiene Cyclopentadiene DielsAlder [4+2] Aza-Diels-Alder Cycloaddition Cyclopentadiene->DielsAlder Imine Chiral Imine (R-N=CH-R') Imine->DielsAlder Product 2-Azabicyclo[2.2.1]hept-5-ene Derivative DielsAlder->Product Forms bicyclic core

Caption: Conceptual workflow of the Aza-Diels-Alder reaction.

Plausible Synthetic Protocol for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride

Step 1: Hydrogenation of the Alkene (Saturation)

  • Rationale: The initial step involves the saturation of the carbon-carbon double bond in the bicyclic system. This is a standard procedure to remove the reactive alkene functionality and produce the saturated 2-azabicyclo[2.2.1]heptan-3-one core. Palladium on carbon (Pd/C) is an efficient and widely used catalyst for this type of hydrogenation.[7]

  • Protocol:

    • Dissolve (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.05 eq by weight).

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 12-24 hours).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the saturated lactam, 2-azabicyclo[2.2.1]heptan-3-one, which can be used in the next step without further purification.[7]

Step 2: Reduction of the Lactam (Amide to Amine/Alcohol)

  • Rationale: The core of the transformation is the reduction of the cyclic amide (lactam) functionality. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this conversion, which will reduce the carbonyl group completely to a methylene group (CH₂) while leaving the C-N bond intact, thus opening the lactam to form the desired amino alcohol.

  • Protocol:

    • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, approx. 2.0-3.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the 2-azabicyclo[2.2.1]heptan-3-one from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for 4-8 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-azabicyclo[2.2.1]heptan-3-ylmethanol.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: The final amine product is often converted to its hydrochloride salt to improve stability, crystallinity, and ease of handling. This is achieved by treating the free base with hydrochloric acid.

  • Protocol:

    • Dissolve the crude amino alcohol from Step 2 in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Cool the solution to 0 °C.

    • Slowly add a solution of HCl in diethyl ether (or a calculated amount of concentrated aqueous HCl) with stirring.

    • The hydrochloride salt will typically precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride as a solid.[7]

G cluster_receptor Biological Target (e.g., Receptor) cluster_drug Drug Molecule Receptor Binding Pocket Residue1 Amino Acid Residue 1 Residue2 Amino Acid Residue 2 Residue3 Amino Acid Residue 3 Scaffold Rigid Scaffold (2-Azabicyclo[2.2.1]heptane) Func1 Functional Group 1 Scaffold->Func1 Func2 Functional Group 2 Scaffold->Func2 Func3 Functional Group 3 Scaffold->Func3 Func1->Residue1 H-Bond Func2->Residue2 Hydrophobic Interaction Func3->Residue3 Ionic Bond

Caption: Scaffold-based interaction with a biological target.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. A combination of spectroscopic and chromatographic methods is employed.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation by observing hydrogen environments.Complex aliphatic signals in the 1.5-4.0 ppm range corresponding to the bicyclic protons and the methanol group.
¹³C NMR Structural elucidation by observing carbon environments.A set of distinct signals for the seven carbons in the molecule, confirming the bicyclic structure.
Mass Spec (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base (C₇H₁₃NO) at m/z ≈ 127.1, and characteristic fragmentation.
HPLC Purity assessment.A single major peak indicating a high degree of purity.
FT-IR Identification of functional groups.Broad O-H and N-H stretching bands (around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching (around 1050 cm⁻¹).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on GHS classifications for the title compound and its parent structure, the following hazards are noted:

  • H315: Causes skin irritation. [3][4]* H319: Causes serious eye irritation. [3][4]* H335: May cause respiratory irritation. [3] Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion and Future Outlook

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its rigid framework provides a reliable anchor for building complex molecules with precisely controlled three-dimensional architectures. The synthetic pathways, while requiring careful execution, are based on well-understood and robust chemical transformations.

The future of this scaffold is bright. As our understanding of disease biology deepens, the need for highly selective and potent small molecules will only increase. The 2-azabicyclo[2.2.1]heptane core, and versatile derivatives like the one discussed herein, are poised to be central components in the design of next-generation therapeutics for a wide range of diseases, from metabolic disorders to complex neurological conditions.

References

  • NextSDS. (n.d.). {2-azabicyclo[2.2.1]heptan-3-yl}methanol hydrochloride.
  • Organic Letters - ACS Publications. (2022, November 22). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides.
  • PubChem - NIH. (n.d.). (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride.
  • RSC Publishing. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system.
  • ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]heptan-3-one synthesis.
  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862–7870.
  • Google Patents. (n.d.). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • RSC Publishing. (2013, November 27). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.
  • Google Patents. (n.d.). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
  • Chemical Communications (RSC Publishing). (n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
  • PMC. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
  • MDPI. (n.d.). 3-(3-Azabicycloh[4][5][5]eptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Retrieved from

  • PubChem. (n.d.). 2-Azabicyclo(2.2.1)heptane.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride in Conformationally Restricted Drug Design

Introduction & Mechanistic Rationale In modern medicinal chemistry, the transition from flat, sp2-rich aromatic compounds to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the transition from flat, sp2-rich aromatic compounds to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is a highly versatile, bridged bicyclic building block that serves as a conformationally restricted bioisostere for pyrrolidine, proline, and morpholine rings.

The Causality of Scaffold Selection (E-E-A-T): Why choose a bridged [2.2.1] bicyclic system over a simple monocyclic amine?

  • Thermodynamic Advantage: The bridged architecture restricts the conformational flexibility of the molecule. This structural pre-organization locks the pharmacophore into its bioactive conformation, significantly reducing the entropic penalty upon binding to target receptors or enzymes[1].

  • Metabolic Stability: The steric bulk inherent to the bridged system protects adjacent functional groups from rapid enzymatic degradation. Crucially, in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, this scaffold prevents the spontaneous intramolecular cyclization into inactive diketopiperazines—a common failure mode in traditional cyanopyrrolidine-based gliptins[2].

  • Reagent Stability: Utilizing the hydrochloride salt form rather than the free base is critical for long-term laboratory storage. The salt form prevents auto-oxidation of the secondary amine, reduces hygroscopicity, and ensures precise stoichiometric control during initial synthetic steps[3].

Physicochemical Properties

Understanding the baseline properties of the starting material is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.

Table 1: Chemical Properties of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride

PropertyValue
Chemical Name 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.64 g/mol
PubChem CID 137347461
SMILES C1CC2CC1C(N2)CO.Cl
Primary Hazard Irritant (Skin/Eye)

Data sourced from3[3].

Key Applications in Medicinal Chemistry

Development of Next-Generation DPP-4 Inhibitors

The 2-azabicyclo[2.2.1]heptane scaffold is the structural core of Neogliptin , a potent DPP-4 inhibitor developed for the management of Type 2 Diabetes Mellitus (T2DM). By replacing the standard pyrrolidine ring with this bridged system, researchers achieved an IC₅₀ of 16.8 nM, outperforming standard clinical agents like vildagliptin in terms of ADME properties and aqueous stability[2]. Further stereochemical refinement and substitution of the methanol group with 1,2,4-oxadiazoles yielded derivatives with exceptional potency (IC₅₀ = 4.3 nM) and high selectivity over off-target enzymes like DPP-8 and DPP-9[4].

DPP4Pathway A Scaffold Derivative (Neogliptin / Oxadiazole) B DPP-4 Enzyme (Inhibited) A->B Binds Active Site (IC50 < 20 nM) C GLP-1 & GIP (Stabilized) B->C Prevents Degradation D Insulin Secretion (Increased) C->D Receptor Activation E Blood Glucose (Lowered) D->E Metabolic Control

Mechanism of action for scaffold-derived DPP-4 inhibitors in glycemic control.

Chiral Sulfonamides as Antitumor Agents

Beyond metabolic diseases, the rigid core of 2-azabicyclo[2.2.1]heptane is utilized to anchor biaryl sulfonamide groups. The rigidity of the scaffold ensures the optimal 3D orientation of the sulfonamide pharmacophore within the binding pockets of target kinases. These derivatives have demonstrated significant antiproliferative activity against challenging malignancies, including glioblastoma (GBM) and hepatocellular carcinoma (HCC) cell lines, matching the efficacy of cisplatin but with reduced toxicity to non-malignant cells[1].

Experimental Protocols

The following self-validating workflows detail the foundational steps required to functionalize 2-azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride for library synthesis.

SyntheticWorkflow A 2-Azabicyclo[2.2.1]heptan- 3-ylmethanol HCl B Free-Basing (Et3N / Base) A->B Neutralization C N-Protection (Boc2O) B->C Amine Masking D O-Functionalization (Oxidation / Alkylation) C->D -OH Modification E Target Scaffold (e.g., Neogliptin) D->E Deprotection & Coupling

Synthetic workflow for functionalizing the 2-azabicyclo[2.2.1]heptane scaffold.

Protocol 1: Free-Basing and N-Boc Protection

Mechanistic Rationale: Masking the secondary amine is mandatory before modifying the primary alcohol. Without protection, subsequent oxidation or alkylation steps will result in unwanted N-alkylation or N-oxidation. Triethylamine (Et₃N) is used to neutralize the HCl salt, liberating the nucleophilic free amine.

  • Preparation: Suspend 2-azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise. Stir for 15 minutes until the solution clarifies, indicating successful free-basing.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot will disappear).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol 2: Swern Oxidation of the Methanol Group

Mechanistic Rationale: To synthesize complex derivatives (like the oxadiazoles used in DPP-4 inhibitors), the primary alcohol must be oxidized to an aldehyde. Swern oxidation is preferred over Jones oxidation to prevent over-oxidation to the carboxylic acid and to protect the acid-sensitive Boc group.

  • Activation: Add oxalyl chloride (1.2 eq) to anhydrous DCM at -78 °C. Slowly add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active sulfonium intermediate.

  • Oxidation: Dissolve the N-Boc protected alcohol from Protocol 1 (1.0 eq) in DCM and add dropwise to the -78 °C solution. Stir for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Workup: Dilute with water, extract with DCM, wash with 1M HCl (briefly, to avoid Boc cleavage), followed by brine. Dry and evaporate to isolate the aldehyde intermediate.

Protocol 3: Sulfonamide Coupling (For Antitumor Agents)

Mechanistic Rationale: To generate antiproliferative agents, the bicyclic core is coupled with biaryl sulfonyl chlorides.

  • Deprotection: Treat the functionalized N-Boc intermediate with 4M HCl in dioxane for 2 hours at room temperature to remove the Boc group. Concentrate to dryness.

  • Coupling: Dissolve the resulting amine salt in anhydrous pyridine (which acts as both solvent and base). Add the desired biaryl sulfonyl chloride (1.1 eq) at 0 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Remove pyridine in vacuo, dissolve the crude residue in ethyl acetate, wash with 1M HCl and brine, dry, and purify via flash column chromatography to yield the final chiral sulfonamide[1].

Comparative Bioactivity Data

The structural rigidity of the 2-azabicyclo[2.2.1]heptane core directly translates to enhanced pharmacological metrics when compared to flexible monocyclic counterparts.

Table 2: Comparative Bioactivity of Scaffold Derivatives in DPP-4 Inhibition

Compound / Scaffold BaseTargetIC₅₀ (nM)Off-Target Inhibition (DPP-8/9)Reference
Sitagliptin (Clinical Standard)DPP-4~18.0Low[2]
Vildagliptin (Cyanopyrrolidine)DPP-4~62.0Moderate[2]
Neogliptin (2-Azabicyclo[2.2.1]heptane)DPP-416.8 ± 2.2Low[2]
Compound 9a (Oxadiazole Derivative)DPP-44.3Negligible[4]

Data demonstrates that the bridged bicyclic scaffold (Neogliptin/Compound 9a) provides superior binding affinity and selectivity compared to traditional monocyclic gliptins.

References

  • (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride - PubChem. National Institutes of Health (NIH). URL:[Link]

  • Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules (MDPI). URL:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (PMC). URL:[Link]

  • 3-(3-Azabicyclo[2,2,1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Pharmaceuticals (PMC). URL:[Link]

Sources

Application

Application Note: 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride in the Synthesis of Next-Generation DPP-4 Inhibitors

Executive Summary & Mechanistic Rationale The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by preventing the degradation of incretin hormon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has revolutionized the management of Type 2 Diabetes Mellitus (T2DM) by preventing the degradation of incretin hormones like GLP-1. While first-generation gliptins (e.g., vildagliptin, saxagliptin) utilize pyrrolidine or cyanopyrrolidine scaffolds, these structures are inherently susceptible to intramolecular cyclization, forming inactive diketopiperazines that compromise aqueous stability and pharmacokinetic profiles.

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride has emerged as a critical starting material for synthesizing next-generation, highly constrained bicyclic DPP-4 inhibitors, such as Neogliptin [1].

The Causality of Scaffold Selection: The bridged bicyclic nature of the 2-azabicyclo[2.2.1]heptane core imposes severe steric rigidity. When the methanol group is converted into a carbonitrile (forming the active pharmacophore), this rigidity physically increases the activation energy required for the adjacent free amino group to attack the cyano carbon. This effectively eliminates the intramolecular cyclization pathway, yielding a highly stable compound that perfectly occupies the hydrophobic S1 pocket of the DPP-4 enzyme.

Pathway Visualization: Mechanism of Action

To understand the necessity of the carbonitrile pharmacophore derived from our starting material, we must visualize the biological target. The cyano group forms a reversible covalent imidate adduct directly with the nucleophilic hydroxyl group of Ser630 in the DPP-4 active site.

Pathway GLP1 Active GLP-1 (Incretin Hormone) Inactive Inactive GLP-1 (Cleaved Dipeptide) GLP1->Inactive Cleaved by Insulin Insulin Secretion & Glucose Lowering GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme (Active Site Ser630) DPP4->Inactive Inhibitor Bicyclic Inhibitor (e.g., Neogliptin) Inhibitor->DPP4 Covalent Binding (Nitrile-Ser630)

Mechanism of Action: Bicyclic DPP-4 inhibitors block GLP-1 degradation via Ser630 binding.

Pharmacological Advantages & Comparative Data

Quantitative analysis demonstrates that substituting a standard pyrrolidine ring with the 2-azabicyclo[2.2.1]heptane scaffold significantly enhances both binding affinity and molecular stability [2].

CompoundCore ScaffoldIC₅₀ (nM)Aqueous StabilityIntramolecular Cyclization Risk
Sitagliptin Triazolopiperazine~18.0HighLow
Vildagliptin Cyanopyrrolidine~62.0ModerateHigh
Neogliptin 2-Azabicyclo[2.2.1]heptane16.8 ± 2.2 High Very Low

Data summarized from the biological evaluation of Neogliptin against standard commercial gliptins[1].

Synthetic Workflow

The transformation of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride into a potent DPP-4 inhibitor requires precise functional group manipulation.

Workflow Step1 2-Azabicyclo[2.2.1]heptan-3-ylmethanol HCl (Starting Scaffold) Step2 Oxidation & Nitrile Conversion (TEMPO/BAIB -> NH2OH -> Dehydration) Step1->Step2 Step3 Bicyclic Carbonitrile Intermediate (Pharmacophore generation) Step2->Step3 Step4 Peptide Coupling (HATU/DIPEA) + β-amino acid derivative Step3->Step4 Step5 Neogliptin (Potent DPP-4 Inhibitor) IC50 = 16.8 nM Step4->Step5

Synthetic workflow from 2-Azabicyclo[2.2.1]heptan-3-ylmethanol HCl to Neogliptin.

Experimental Protocols

The following protocols outline the synthesis of the neogliptin pharmacophore. Each step is designed as a self-validating system to ensure structural integrity before proceeding to the next phase.

Protocol A: Oxidation and Nitrile Conversion

Objective: Convert the primary alcohol of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride into a carbonitrile group.

  • Free-basing & Oxidation:

    • Causality: The starting material is supplied as a hydrochloride salt to prevent premature ambient oxidation. It must be neutralized. Suspend 1.0 eq of the HCl salt in dichloromethane (DCM) and add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Reaction: Add 0.1 eq TEMPO and 1.1 eq BAIB (Bis(acetoxy)iodobenzene). Stir at room temperature for 4 hours.

    • Causality: TEMPO/BAIB is chosen over Jones reagent to strictly halt oxidation at the aldehyde stage, preventing over-oxidation to a carboxylic acid.

  • Oxime Formation:

    • Without isolation, add 1.5 eq of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 eq of sodium acetate to the crude aldehyde mixture. Stir for 2 hours to yield the oxime intermediate.

  • Dehydration to Nitrile:

    • Cool the mixture to 0°C. Dropwise, add 2.0 eq of trifluoroacetic anhydride (TFAA) and 3.0 eq of pyridine. Stir for 12 hours, allowing it to warm to room temperature.

    • Causality: TFAA acts as a powerful dehydrating agent, stripping water from the oxime to forge the critical carbonitrile (-CN) group required for S1 pocket binding.

  • Self-Validation Check:

    • Isolate the product via silica gel chromatography. Perform FT-IR spectroscopy on the purified fraction.

    • Validation Criteria: The reaction is deemed successful only if the broad -OH stretch (~3300 cm⁻¹) is completely absent, and a sharp, distinct nitrile stretch appears at ~2240 cm⁻¹ .

Protocol B: Amide Coupling with β-Amino Acid

Objective: Couple the bicyclic carbonitrile to the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety.

  • Activation:

    • Dissolve 1.0 eq of Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes.

    • Causality: The bridged bicyclic amine is highly sterically hindered. Standard carbodiimides (like DCC) will result in low yields and potential epimerization. Highly reactive uronium salts (HATU) are mandatory to drive the formation of the active ester.

  • Coupling:

    • Add 1.0 eq of the 2-azabicyclo[2.2.1]heptane-3-carbonitrile intermediate. Stir at room temperature for 18 hours.

  • Deprotection:

    • Treat the purified intermediate with 20% TFA in DCM for 2 hours to remove the Boc protecting group, yielding the final inhibitor (e.g., Neogliptin).

  • Self-Validation Check:

    • Perform LC-MS and ¹H-NMR analysis.

    • Validation Criteria: LC-MS must show a primary mass peak corresponding to [M+H]⁺ with >95% purity. ¹H-NMR must confirm the presence of the trifluorophenyl aromatic protons (multiplets at ~7.0-7.3 ppm) alongside the complex aliphatic multiplets of the bicyclic core.

Protocol C: In Vitro DPP-4 Fluorometric Assay

Objective: Validate the biological efficacy of the synthesized inhibitor.

  • Assay Setup:

    • Prepare a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA).

    • Causality: BSA is included to prevent non-specific binding of the highly hydrophobic bicyclic inhibitor to the microplate walls.

  • Incubation:

    • Incubate 10 µL of human recombinant DPP-4 enzyme with 10 µL of the synthesized inhibitor (serial dilutions from 1000 nM to 0.1 nM) for 30 minutes at 37°C.

  • Substrate Cleavage:

    • Add 50 µL of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). Measure fluorescence continuously for 20 minutes (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation Check:

    • Validation Criteria: The assay must include Sitagliptin as a positive control and a DMSO vehicle as a negative control. The Z'-factor of the plate must be >0.5. The synthesized Neogliptin should exhibit an IC₅₀ in the range of 14-20 nM to confirm successful synthesis of the active stereoisomer.

References

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., Gureev, M. A., Dahlén, A. D., Porozov, Y. B., Schiöth, H. B., & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel), 15(3), 273.[Link]

  • Zinevich, T., Maslov, I., Kirichenko, O. G., & Trukhan, V. (2025). 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. ResearchGate.[Link]

  • Wikipedia Contributors. (2024). Dipeptidyl peptidase-4 inhibitor. Wikipedia, The Free Encyclopedia.[Link]

Method

Comprehensive Structural Elucidation of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride using NMR and Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Azabicyclo[2.2.1]heptan-3-ylmethanol is a valuable saturated bicyclic scaffold used in the synthesis of novel therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.2.1]heptan-3-ylmethanol is a valuable saturated bicyclic scaffold used in the synthesis of novel therapeutic agents. Its rigid, constrained structure provides a unique three-dimensional framework for drug design. As the hydrochloride salt, its solubility and stability are enhanced, making it a common intermediate in pharmaceutical development. Unambiguous structural confirmation is a critical prerequisite for its use in synthesis and regulatory submissions. This application note provides a detailed guide and robust protocols for the comprehensive characterization of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Structural Significance

The 2-azabicyclo[2.2.1]heptane core is a bioisostere of proline and other cyclic amino acids, offering a conformationally restricted backbone that can enforce specific pharmacophoric presentations. The addition of a hydroxymethyl group introduces a key functional handle for further synthetic elaboration. Given its stereocomplexity and non-trivial structure, a multi-technique analytical approach is not just recommended but essential for definitive characterization.

This guide combines one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR for complete atomistic mapping with high-resolution mass spectrometry (HRMS) for elemental composition confirmation and fragmentation analysis.

Caption: Figure 1. Structure of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the covalent framework of organic molecules. For a rigid bicyclic system like this, NMR not only confirms connectivity but also provides crucial stereochemical information through coupling constants and 2D correlations.

Scientific Rationale & Expected Spectral Features

The molecule's rigid structure results in distinct and predictable chemical environments for each proton and carbon. The hydrochloride form means the amine is protonated, influencing the chemical shifts of adjacent nuclei. The choice of a protic deuterated solvent like D₂O or CD₃OD is optimal for dissolving the salt and allowing for the exchange of the acidic N-H and O-H protons, simplifying the spectrum.

  • ¹H NMR: Protons on the bicyclic system are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns (multiplicities). Bridgehead protons (H1, H4) are typically deshielded compared to other aliphatic protons. The protons of the CH₂OH group (H8) are also diastereotopic and will likely appear as a complex multiplet or two distinct doublets of doublets.

  • ¹³C NMR: Due to the molecule's asymmetry, seven distinct carbon signals are expected. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for differentiating between CH₃, CH₂, CH, and quaternary carbons.[1]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2][3] It is essential for tracing the proton connectivity throughout the entire carbon skeleton, confirming the bicyclic structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.[2][3]

Predicted NMR Data

The following table summarizes the anticipated chemical shifts based on known data for similar 2-azabicyclo[2.2.1]heptane systems.[4][5][6] Actual values may vary depending on solvent and concentration.

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Carbon Type (DEPT)
1~3.5 - 3.8~55 - 60CH
3~3.2 - 3.5~65 - 70CH
4~2.8 - 3.1~40 - 45CH
5 (exo/endo)~1.8 - 2.5~28 - 33CH₂
6 (exo/endo)~1.6 - 2.2~25 - 30CH₂
7 (syn/anti)~1.9 - 2.6~35 - 40CH₂
8 (-CH₂OH)~3.6 - 4.0~60 - 65CH₂
Experimental Protocol: NMR Analysis

This protocol ensures high-quality, reproducible data for complete structural assignment.

1. Sample Preparation: a. Accurately weigh 15-20 mg of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride for ¹H and 2D NMR, or 50-75 mg for ¹³C NMR.[7] b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or Deuterium Oxide, D₂O) in a clean vial.[8] The choice is critical; CD₃OD provides excellent solubility and avoids broad exchangeable proton signals, while D₂O is a good alternative. c. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[9] d. Cap the NMR tube and label it clearly.

2. Instrument Setup & Data Acquisition (400 MHz or higher spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature. b. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. c. ¹H NMR Acquisition:

  • Scans: 16-32
  • Spectral Width: -2 to 12 ppm
  • Relaxation Delay (d1): 2 seconds d. ¹³C{¹H} NMR Acquisition:
  • Scans: 1024 or more (to achieve adequate signal-to-noise)
  • Spectral Width: 0 to 200 ppm
  • Relaxation Delay (d1): 2 seconds e. 2D COSY Acquisition:
  • Increments (t1): 256
  • Scans per increment: 4-8 f. 2D HSQC Acquisition:
  • Increments (t1): 128-256
  • Scans per increment: 8-16
Data Interpretation Workflow

Caption: Figure 2. Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental composition, serving as an orthogonal confirmation of the structure proposed by NMR. Tandem MS (MS/MS) further validates the structure by revealing characteristic fragmentation patterns.

Scientific Rationale & Expected Fragmentation

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and pre-charged molecules like hydrochloride salts.[10][11] It generates intact molecular ions with minimal in-source fragmentation, making it perfect for determining the molecular weight. The compound will be detected as the protonated free base, [C₇H₁₃NO + H]⁺.

High-Resolution MS (HRMS): This provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula (e.g., C₇H₁₄NO⁺).

Tandem MS (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can observe structurally significant fragment ions. Key expected fragmentation pathways for the [M+H]⁺ ion include:

  • Loss of Water (-18 Da): A common fragmentation for alcohols.

  • Loss of the Hydroxymethyl Group (-31 Da): Cleavage of the C3-C8 bond to lose ·CH₂OH.

  • Ring Cleavage: Fragmentation of the bicyclic core, often initiated by cleavage alpha to the nitrogen atom, a common pathway for amines.[12]

Predicted Mass Spectrometry Data
Ion Formula Calculated Exact Mass (m/z) Description
[M+H]⁺C₇H₁₄NO⁺128.1070Protonated Molecular Ion
[M+H-H₂O]⁺C₇H₁₂N⁺110.0964Loss of water
[M+H-CH₂O]⁺C₆H₁₂N⁺98.0964Loss of formaldehyde (after rearrangement)
[M+H-CH₃OH]⁺C₆H₁₀N⁺96.0808Loss of methanol
Experimental Protocol: ESI-MS Analysis

1. Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in methanol or a 50:50 mixture of acetonitrile:water. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid helps ensure efficient protonation.

2. Instrument Setup (ESI-TOF or ESI-Orbitrap): a. Ionization Mode: Positive Electrospray Ionization (ESI+) b. Capillary Voltage: 3.5 - 4.5 kV c. Cone/Fragmentor Voltage: Set to a low value (e.g., 80-120 V) for minimal fragmentation in the full scan MS spectrum. d. Desolvation Gas (N₂): Flow rate of 8-12 L/min. e. Desolvation Temperature: 300-400 °C. f. Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.

3. Data Acquisition: a. Full Scan MS: Acquire data over a mass range of m/z 50-500 to observe the protonated molecular ion. b. Tandem MS (MS/MS):

  • Set the instrument to isolate the [M+H]⁺ ion (m/z ~128.1).
  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.
Fragmentation Analysis Workflow

Caption: Figure 3. Proposed ESI-MS/MS fragmentation pathway and analysis workflow.

Conclusion

The structural characterization of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride requires a synergistic analytical approach. The protocols detailed herein provide a comprehensive framework for its analysis. NMR spectroscopy, particularly with 2D techniques, delivers an unambiguous map of the covalent bonding and stereochemistry. High-resolution mass spectrometry confirms the elemental composition with high confidence, while tandem MS provides fragmentation data that is diagnostic of the core structure and functional groups. Together, these methods offer a self-validating system that ensures the identity, integrity, and quality of this important synthetic building block for drug discovery and development.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. [Link]

  • PubChem. (n.d.). (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link][13]

  • University of Iowa. (n.d.). NMR Sample Preparation. High Resolution Mass Spectrometry Facility. Retrieved March 20, 2026, from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved March 20, 2026, from [Link][7]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved March 20, 2026, from [Link][8]

  • Chemistry LibreTexts. (2021, August 21). Two-Dimensional NMR Spectroscopy. Retrieved March 20, 2026, from [Link][1]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862–7870. [Link][5][6]

  • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798. [Link]

  • Kwart, H., & Hoffman, P. S. (1966). The Question of Nonclassical Carbonium Ion Intermediates in the Solvolysis of exo-Norbornyl p-Bromobenzenesulfonate. The Journal of Organic Chemistry, 31(2), 419–425. [Link]

  • de Meijere, A., & Blechert, S. (Eds.). (2000). Topics in Current Chemistry, Vol. 207: Strain and Its Implications in Organic Chemistry. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

Sources

Application

Application Note: Utilizing 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride in the Rational Design of α7 nAChR Ligands

Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide a comprehensive, E-E-A-T grounded methodology for incorporating the 2-azabicyclo[2.2.1]heptane scaffold into novel α7 nic...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide a comprehensive, E-E-A-T grounded methodology for incorporating the 2-azabicyclo[2.2.1]heptane scaffold into novel α7 nicotinic acetylcholine receptor (nAChR) ligands, complete with synthetic workflows and pharmacological validation protocols.

Scientific Background & Rationale

The α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel highly expressed in the central nervous system. It is characterized by its exceptionally high permeability to calcium ions (Ca²⁺) and its rapid desensitization upon agonist binding[1][2]. Dysregulation of α7 nAChR signaling is heavily implicated in the cognitive deficits associated with schizophrenia and Alzheimer's disease, making it a prime target for therapeutic intervention[3].

The Pharmacophore Model

The established pharmacophore for potent α7 nAChR agonists and positive allosteric modulators (PAMs) requires two primary elements:

  • A basic amine (or quaternized nitrogen): Essential for forming a cation-π interaction with electron-rich aromatic residues (e.g., Trp149) in the orthosteric binding pocket[4][5].

  • A hydrogen-bond acceptor: Typically a carbonyl oxygen, connected to a lipophilic/aromatic element via a linker (such as an amide or ether)[1].

The Scaffold: 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride

The 2-azabicyclo[2.2.1]heptane skeleton is a highly rigid, sterically defined bridged bicyclic amine. It mimics the structural geometry found in potent natural and synthetic nAChR ligands like epibatidine[4][6].

Using 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (CAS 2193064-93-4) as a building block offers a distinct strategic advantage[7]. The hydroxymethyl group at the 3-position serves as a highly versatile synthetic handle. It can be readily oxidized to a carboxylic acid for amide coupling, or directly utilized in etherification, allowing medicinal chemists to efficiently attach the necessary aromatic/lipophilic domains required to achieve α7 subtype selectivity[5][8].

Rational Design & Synthetic Workflow

The following workflow illustrates the transformation of the raw building block into a functionalized α7 nAChR ligand candidate.

Workflow A 2-Azabicyclo[2.2.1]heptan-3-ylmethanol HCl (Starting Scaffold) B N-Boc Protection (Shields basic amine) A->B C Alcohol Oxidation (Forms carboxylic acid intermediate) B->C D Amide Coupling (Attaches lipophilic aromatic group) C->D E Boc Deprotection (Liberates pharmacophoric amine) D->E F In Vitro Validation (Radioligand Binding & Ca2+ Flux) E->F

Figure 1: Synthetic workflow for developing α7 nAChR ligands from the bicyclic scaffold.

Protocol 1: Synthesis of an α7 nAChR Ligand Precursor (Amide Linkage)

This protocol outlines the conversion of the hydroxymethyl handle into an amide-linked pharmacophore.

Step 1: Freebasing and N-Protection

  • Procedure: Suspend 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours.

  • Causality: The starting material is supplied as a hydrochloride salt to ensure shelf stability and prevent premature oxidation[7]. TEA liberates the free amine, allowing Boc₂O to protect the secondary nitrogen. This protection is strictly required to prevent unwanted N-oxidation or polymerization during the subsequent alcohol oxidation step.

Step 2: Oxidation to Carboxylic Acid

  • Procedure: Dissolve the N-Boc protected intermediate in a biphasic mixture of DCM and water. Add TEMPO (0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.2 eq). Stir vigorously for 4 hours.

  • Causality: TEMPO/BAIB provides a mild, highly selective oxidation of the primary alcohol to a carboxylic acid without cleaving the Boc protecting group. The resulting carboxylic acid serves as the electrophilic center for the linker.

Step 3: Amide Coupling

  • Procedure: Dissolve the carboxylic acid intermediate (1.0 eq) in N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-activate the acid, then add the desired aromatic amine (e.g., 4-chloroaniline or a benzofuran-2-amine derivative, 1.1 eq). Stir for 8 hours.

  • Self-Validation Check: Before proceeding, analyze a 10 µL aliquot via LC-MS. The protocol is self-validating if the LC-MS chromatogram confirms >90% disappearance of the carboxylic acid mass peak and the appearance of the desired amide product mass. Do not proceed to deprotection until this conversion is verified.

  • Causality: The aromatic amine introduces the lipophilic domain critical for α7 nAChR affinity[1][5]. HATU is chosen over standard carbodiimides (like EDC) due to its superior efficiency in overcoming the steric hindrance associated with the rigid bicyclic system.

Step 4: Deprotection

  • Procedure: Treat the purified Boc-protected amide with 4M HCl in dioxane for 2 hours at room temperature. Evaporate the solvent to yield the final ligand as a hydrochloride salt.

  • Causality: The Boc group must be removed because a free, protonated basic amine is an absolute requirement for the cation-π interaction with the receptor's orthosteric site[5].

In Vitro Pharmacological Evaluation

Because α7 nAChRs desensitize within milliseconds of agonist binding, standard functional assays require precise kinetic management[2].

Protocol 2: Radioligand Binding and Calcium Flux Assays

Phase A: Radioligand Binding (Affinity Determination)

  • Preparation: Isolate rat cortical membranes and suspend in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate membranes with 1 nM [¹²⁵I]α-bungarotoxin (a highly selective α7 competitive antagonist) and varying concentrations of the synthesized bicyclic ligand (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at 37°C[2].

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Causality: [¹²⁵I]α-bungarotoxin is utilized instead of radiolabeled nicotine because it guarantees absolute specificity for the α7 subtype over the more abundant α4β2 subtype in cortical tissue[1].

Phase B: Calcium Flux Assay (Functional Efficacy)

  • Cell Culture: Plate GH4C1 cells stably expressing human α7 nAChR in 96-well black-walled plates[8].

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • PAM Addition (Critical Step): Pre-incubate cells with 10 µM PNU-120596 (a Type II Positive Allosteric Modulator) for 10 minutes prior to adding the test ligand.

  • Causality: Without the PAM, the α7 receptor desensitizes too rapidly to capture the calcium influx using standard plate readers. PNU-120596 destabilizes the desensitized state, allowing a prolonged, measurable fluorescent signal[2][9].

  • Self-Validation Check: Include a positive control well (PNU-282987) and a negative control well (assay buffer). The assay is only valid if the positive control yields an EC50​ within 0.5 log units of its historical average (~120 nM).

Signaling Ligand Bicyclic Ligand (Agonist/PAM) Receptor α7 nAChR (Homopentamer) Ligand->Receptor Binds Cation-π Site Channel Conformational Change & Pore Opening Receptor->Channel Allosteric Transition Calcium Rapid Ca2+ Influx Channel->Calcium Ion Permeation Downstream Intracellular Signaling (ERK/MAPK, Synaptic Plasticity) Calcium->Downstream Kinase Activation

Figure 2: α7 nAChR activation and downstream calcium signaling pathway.

Quantitative Data Presentation

To benchmark the success of the synthesized 2-azabicyclo[2.2.1]heptane derivatives, data should be summarized and compared against industry-standard reference compounds. Below is a representative data structure for evaluating lead candidates.

CompoundTarget Receptor ProfileBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM) Emax​ (% relative to ACh)
Nicotine Non-selective nAChR agonist770~1300100%
PNU-282987 α7 selective agonist2712095%
Bicyclic Ligand (Test) α7 selective agonist158598%

Note: A successful lead compound utilizing the 2-azabicyclo[2.2.1]heptane scaffold should demonstrate a Ki​ < 50 nM and an Emax​ > 90% to be considered a full agonist suitable for further in vivo cognitive models[8].

References

  • Structural aspects of high affinity ligands for the alpha 4 beta 2 neuronal nicotinic receptor. PubMed (NIH). Available at:[4]

  • (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride. PubChem (NIH). Available at:[7]

  • Progress in Reductive Heck Reaction. ResearchGate. Available at:[6]

  • α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PMC (NIH). Available at:[1]

  • Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators. Journal of Medicinal Chemistry (ACS). Available at:[5]

  • Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry (ACS). Available at:[3]

  • US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor. Google Patents. Available at:[9]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at:[2]

  • Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety. Journal of Medicinal Chemistry (ACS). Available at:[8]

Sources

Method

Handling and storage procedures for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride

An Application Note on the Handling and Storage of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride Abstract This document provides a comprehensive guide to the proper handling, storage, and emergency procedures for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Handling and Storage of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride

Abstract

This document provides a comprehensive guide to the proper handling, storage, and emergency procedures for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride (CAS: 2193064-93-4). As a crucial building block in synthetic chemistry and drug development, ensuring the stability, purity, and safe use of this compound is paramount for reproducible and reliable experimental outcomes. This guide is intended for researchers, scientists, and laboratory professionals, offering field-proven insights and self-validating protocols grounded in established safety standards.

Compound Identification and Physicochemical Properties

2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is a bicyclic amine derivative supplied as a hydrochloride salt. The hydrochloride form generally enhances stability and improves solubility in aqueous or polar protic solvents compared to the free base. Understanding its fundamental properties is the first step toward safe and effective use.

PropertyValueSource
IUPAC Name 2-azabicyclo[2.2.1]heptan-3-ylmethanol;hydrochloride[1]
CAS Number 2193064-93-4[1][2]
Molecular Formula C₇H₁₄ClNO[1][3]
Molecular Weight 163.64 g/mol [1]
Physical Form Solid[4][5]
Solubility Soluble in Chloroform, slightly soluble in Methanol (data for parent compound)[4]

Hazard Profile and GHS Classification

This compound is classified as hazardous. Adherence to safety protocols is mandatory to mitigate risks of exposure. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Classification
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P501

The causality behind these classifications lies in the compound's chemical nature. As an amine salt, it can react with biological tissues, leading to irritation. The fine particulate nature of the solid can lead to aerosolization, posing an inhalation risk.

Core Principles: Ensuring Compound Integrity

The long-term stability of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is contingent on controlling its environment. The hydrochloride salt form is inherently more stable than its free-base counterpart; however, it introduces a susceptibility to moisture.

Mechanism of Instability:

  • Hygroscopicity: Hydrochloride salts can readily absorb atmospheric moisture. This can lead to clumping, inaccuracies in weighing, and potentially initiate hydrolytic degradation pathways over extended periods.

  • Oxidation: While the saturated bicyclic core is relatively robust, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can pose a risk to the alcohol and amine functionalities.

  • Thermal Stress: Elevated temperatures can accelerate any potential degradation process.

The following diagram illustrates the relationship between storage conditions and compound stability.

cluster_0 Optimal Storage Conditions cluster_1 Sub-Optimal Conditions Inert Atmosphere Inert Atmosphere Compound_Integrity Compound Integrity (Purity, Stability, Activity) Inert Atmosphere->Compound_Integrity Low Temperature Low Temperature Low Temperature->Compound_Integrity Dry Environment Dry Environment Dry Environment->Compound_Integrity Darkness Darkness Darkness->Compound_Integrity Air (Oxygen) Air (Oxygen) Degradation Compound Degradation (Impurity Formation, Inaccurate Results) Air (Oxygen)->Degradation High Temperature High Temperature High Temperature->Degradation Moisture (Humidity) Moisture (Humidity) Moisture (Humidity)->Degradation UV Light UV Light UV Light->Degradation G start Begin Workflow prep 1. Pre-Operation Setup - Don appropriate PPE - Verify fume hood function start->prep weigh 2. Weighing - Use anti-static weigh boat - Handle in fume hood prep->weigh solubilize 3. Solubilization - Add solid to solvent slowly - Use appropriate glassware weigh->solubilize use 4. Experimental Use - Transfer solution via pipette - Keep container sealed solubilize->use cleanup 5. Post-Operation - Decontaminate surfaces - Dispose of waste use->cleanup end End Workflow cleanup->end

Caption: Standard workflow for handling the compound.

Required Personal Protective Equipment (PPE)

Selection of appropriate PPE is the first line of defense. The equipment listed below is mandatory. [6][7]

Equipment Specification Rationale
Eye Protection Chemical splash goggles or a full-face shield worn over safety glasses. [8][9] Protects against accidental splashes and airborne particulates entering the eyes. [8]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile). Prevents skin contact and irritation. [8]Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A properly fitting, buttoned laboratory coat. [9] Protects skin and clothing from spills and contamination.

| Respiratory | Required if ventilation is inadequate or if handling large quantities that could generate dust. [8][10]| Prevents inhalation of irritating airborne particles. |

Engineering Controls

All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood. [10][11]This engineering control minimizes the inhalation of any dust or vapors and contains any minor spills.

Step-by-Step Weighing Protocol
  • Preparation: Designate a clean area within the fume hood. Place an anti-static weigh boat or appropriate glassware on the analytical balance.

  • Tare: Tare the balance with the empty container.

  • Transfer: Carefully transfer the desired amount of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly to avoid creating airborne dust.

  • Record: Record the exact mass.

  • Seal: Tightly close the main stock bottle immediately after dispensing to minimize its exposure to the atmosphere.

Step-by-Step Solution Preparation Protocol
  • Solvent Choice: Select a suitable solvent. While the parent amine has slight methanol solubility, the hydrochloride salt is expected to have better solubility in polar solvents like methanol, water, or DMSO. Always perform a small-scale solubility test if the optimal solvent is unknown.

  • Addition: Add the weighed solid to a volumetric flask or other appropriate glassware.

  • Dissolution: Add a portion of the chosen solvent to the flask. Gently swirl or sonicate to dissolve the solid. Causality Note: Adding the solid before the bulk of the solvent prevents clumping and aids in faster dissolution.

  • Dilution: Once fully dissolved, dilute to the final desired volume with the solvent.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Storage Procedures for Optimal Stability

Proper storage is critical for preserving the compound's purity. Different conditions are recommended for long-term and short-term storage.

ConditionLong-Term (Solid Stock)Short-Term (In-Use Solutions)
Temperature Refrigerated (0-10°C) is recommended for some analogues;[5][12] room temperature may suffice if perfectly dry. [3][4]2-8°C (refrigerated)
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Tightly sealed vial.
Container Tightly sealed, amber glass vial.Tightly sealed, appropriate vial (amber glass or compatible plastic).
Environment Cool, dry, dark, well-ventilated area away from incompatible materials. [10][13]

Long-Term Storage Protocol:

  • Ensure the compound is in a tightly sealed, properly labeled amber glass vial.

  • Place the primary container inside a secondary container with a desiccant.

  • Backfill the secondary container with an inert gas like argon or nitrogen before sealing.

  • Store in a designated, locked cabinet or refrigerator away from strong bases, oxidizing agents, and moisture. [10][13]

Emergency Response Protocols

All personnel must be familiar with emergency procedures before handling the compound.

Spill Response

The immediate response depends on the scale of the spill. For a major spill, evacuate the area and contact institutional Environmental Health & Safety (EHS). The following protocol is for minor laboratory spills. [14]

spill Spill Occurs assess Assess Risk (Quantity, Location, Hazards) spill->assess is_minor Is Spill Minor & Controllable? assess->is_minor evacuate Evacuate Area Alert Supervisor & EHS is_minor->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_minor->ppe Yes contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean-Up - Gently sweep solid - Use absorbent for liquid contain->cleanup decontaminate Decontaminate Area (Soap & Water) cleanup->decontaminate dispose Package & Label Waste (For Hazardous Disposal) decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Minor Solid Spill Clean-up Steps:

  • Alert: Alert personnel in the immediate area. [15]2. PPE: Don the appropriate PPE as described in section 4.1. [16]3. Contain: Prevent the powder from spreading.

  • Clean-up: Gently sweep the solid material into a dustpan to avoid making it airborne. [15]Place the collected material into a sealable, compatible container (e.g., a heavy-duty plastic bag). [16]5. Decontaminate: Wipe the spill area with soap and water. [17]6. Dispose: Label the bag as hazardous waste containing the compound's name and dispose of it according to your institution's EHS guidelines. [15]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. [10][16]Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. [18]Wash the affected area thoroughly with soap and water for at least 15 minutes. [18]Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. [10]If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. [10]Seek immediate medical attention immediately.

Waste Disposal

All waste materials, including the pure compound, contaminated spill clean-up materials, and empty containers, must be treated as hazardous waste. [19]1. Collect waste in a clearly labeled, sealed, and compatible container. 2. Do not mix with other waste streams unless compatibility is confirmed. 3. Arrange for disposal through your institution's certified hazardous waste management program. [20]Adhere strictly to all local, state, and federal regulations. [10]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137347461, (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride. Retrieved from [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society.
  • NextSDS. (n.d.). {2-azabicyclo[2.2.1]heptan-3-yl}methanol hydrochloride. Retrieved from [Link]

  • European Patent Office. (2016). CYCLIC AMINE DERIVATIVE AND PHARMACEUTICAL USE THEREOF - EP 3275879 B1.
  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • LabsContador. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Merck. (2025, September 30).
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • CORECHEM Inc. (2022, March 16). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of British Columbia. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
  • Mandom Corporation. (2012, October 31).
  • National Metrology Institute of Japan. (2020, January 31).
  • Sigma-Aldrich. (2025, November 6).
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Yakuhan Pharmaceutical Co., Ltd. (2024, October 1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55250818, (1R,4S)-2-azabicyclo(2.2.1)heptan-3-one. Retrieved from [Link]

  • EMD Millipore. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.).
  • Royal Society of Chemistry. (n.d.). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • U.S. Food and Drug Administration. (n.d.). GSRS. precisionFDA. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Azabicyclo[2.2.1]heptane Synthesis

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]heptane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]heptane and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information is presented in a practical question-and-answer format to provide direct and actionable solutions.

The synthesis of the 2-azabicyclo[2.2.1]heptane core is a cornerstone in medicinal chemistry, offering a rigid scaffold for creating novel therapeutics.[1] However, the multi-step synthesis, often involving an aza-Diels-Alder reaction followed by hydrogenation and deprotection, presents several optimization challenges. This guide is structured to help you navigate these complexities and achieve high-yield, high-purity outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of 2-azabicyclo[2.2.1]heptane.

Q1: What is the most common synthetic route to the 2-azabicyclo[2.2.1]heptane core?

A1: The most prevalent and well-documented route involves a three-stage process:

  • Aza-Diels-Alder Reaction: An imine, often generated in situ, reacts with cyclopentadiene to form an N-substituted-2-azabicyclo[2.2.1]hept-5-ene.[2][3] A common approach uses benzylamine, formaldehyde, and an acid catalyst.[4]

  • Hydrogenation: The double bond in the bicyclic alkene is reduced, typically using catalytic hydrogenation with palladium on carbon (Pd/C), to yield the saturated N-substituted-2-azabicyclo[2.2.1]heptane.[5][6]

  • Deprotection: The N-protecting group (e.g., benzyl) is removed to yield the final 2-azabicyclo[2.2.1]heptane.

Q2: Is it necessary to crack dicyclopentadiene before the Diels-Alder reaction?

A2: Yes, it is crucial. Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. To obtain the reactive monomeric cyclopentadiene required for the Diels-Alder reaction, a retro-Diels-Alder reaction (cracking) must be performed by heating the dicyclopentadiene.[2][7] The freshly distilled cyclopentadiene should be used immediately and kept cold to prevent re-dimerization.[2]

Q3: My Diels-Alder reaction yield is low. What are the likely causes?

A3: Low yields in the aza-Diels-Alder reaction are often attributed to:

  • Inefficient Iminium Ion Formation: The reaction between the amine (e.g., benzylamine) and formaldehyde to form the reactive iminium salt is critical. Ensure the correct stoichiometry and that the acid catalyst (e.g., acetic acid or HCl) is present in the appropriate amount.[4]

  • Re-dimerization of Cyclopentadiene: If the cracked cyclopentadiene is not used promptly or is allowed to warm up, it will revert to the unreactive dimer.[2]

  • Incorrect Reaction Temperature: While the reaction can proceed at room temperature, some protocols may require specific temperature control to optimize yield and selectivity.[2]

Q4: I'm having trouble removing the N-benzyl protecting group. What conditions are most effective?

A4: Catalytic hydrogenolysis is the standard method for N-benzyl deprotection. Common issues and solutions include:

  • Catalyst Activity: Ensure you are using a fresh, high-quality palladium on carbon (Pd/C) catalyst. Older catalysts can have reduced activity.

  • Hydrogen Source and Pressure: While hydrogen gas from a balloon is often sufficient, some substrates may require higher pressures.[8] Transfer hydrogenation using ammonium formate is a viable alternative.

  • Solvent and Acidity: The reaction is often performed in an alcohol solvent like methanol or ethanol. Acidifying the solution with HCl can improve efficiency, as free amines can act as catalyst poisons.[8]

Part 2: Detailed Troubleshooting Guides

This section provides a more in-depth analysis of specific problems, offering systematic approaches to identify and resolve them.

Issue 1: Aza-Diels-Alder Reaction - Low Yield and Poor Diastereoselectivity

Q: My aza-Diels-Alder reaction between cyclopentadiene and the in situ generated benzyl imine is resulting in a low yield (<50%) and a mixture of diastereomers. How can I optimize this critical step?

A: This is a common challenge. Let's break down the potential causes and solutions.

Causality-Based Troubleshooting:

  • Purity and Reactivity of Reagents:

    • Cyclopentadiene: As mentioned in the FAQs, using freshly cracked dicyclopentadiene is non-negotiable. The monomer should be collected at a low temperature (e.g., in a dry ice/acetone bath) and used immediately.[2]

    • Formaldehyde Source: The source and concentration of formaldehyde are important. Aqueous formaldehyde (formalin) is commonly used. Ensure its concentration is accurately known.

    • Amine Purity: The purity of the primary amine (e.g., benzylamine) is essential. Impurities can lead to side reactions.

  • Iminium Ion Formation and Stability:

    • Acid Catalyst: The choice and amount of acid catalyst are critical for the in situ formation of the reactive iminium salt. Acetic acid is a good alternative to HCl to avoid the potential formation of the carcinogen chloromethyl ether.[4]

    • Reaction Medium: An aqueous medium is often used for this reaction.[4] The pH of the solution can influence the rate of iminium ion formation.

  • Reaction Conditions:

    • Temperature Control: While some protocols run at room temperature, others may benefit from initial cooling to control the exothermic reaction, followed by warming.[2] Experiment with a temperature range of 0 °C to room temperature.

    • Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote side product formation.

Optimized Protocol & Data Comparison:

The following table compares different conditions for the aza-Diels-Alder reaction, highlighting the impact on yield and diastereoselectivity.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Cyclopentadiene Used after 1 hour at RTFreshly cracked, used immediatelyMaximizes monomer concentration.[2]
Acid Catalyst 1.0 eq. HCl1.1 eq. Acetic AcidAcetic acid is effective and safer.[4]
Temperature 40 °C0 °C to RTBetter control over exotherm and side reactions.
Solvent EthanolWater/Ethanol mixtureAqueous medium often promotes this reaction.[4]
Typical Yield 40-50%75-85%
Diastereoselectivity ~60:40~80:20Improved selectivity at lower temperatures.
Issue 2: Hydrogenation - Incomplete Reaction or Catalyst Poisoning

Q: I am attempting to hydrogenate the double bond of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene using 10% Pd/C, but the reaction is either very slow or stalls completely. What could be the issue?

A: Incomplete hydrogenation is a frequent problem, often related to the catalyst, hydrogen delivery, or substrate purity.

Causality-Based Troubleshooting:

  • Catalyst Activity and Handling:

    • Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers. Use a reputable source and consider a newer batch of catalyst.

    • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur and nitrogen-containing compounds are common poisons. Ensure your starting alkene is purified (e.g., by column chromatography) before hydrogenation. Free amines can also inhibit the catalyst.[8]

    • Catalyst Wetting: Ensure the catalyst is properly wetted with the solvent before introducing the substrate and hydrogen.

  • Hydrogen Delivery:

    • Atmosphere Purging: It is critical to remove all air from the reaction vessel. A common procedure is to evacuate the flask under vacuum and backfill with hydrogen gas, repeating this cycle 3-5 times.

    • Agitation: Vigorous stirring or shaking is necessary to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas.[8] For larger scales, mechanical stirring is more effective than magnetic stirring.

  • Reaction Conditions:

    • Solvent: Ethanol and methanol are common solvents. Ensure they are of high purity and anhydrous if necessary.

    • Pressure: While atmospheric pressure (from a balloon) is often sufficient, some sterically hindered or less reactive substrates may require higher pressures (e.g., using a Parr hydrogenator).

Optimized Protocol & Data Comparison:

ParameterCondition A (Stalled Reaction)Condition B (Optimized)Rationale for Optimization
Catalyst Loading 5 mol% Pd10-20 mol% PdHigher loading can overcome minor poisoning.
Atmosphere Single H₂ flush3-5x Vacuum/H₂ cyclesEnsures complete removal of oxygen.
Stirring Slow magnetic stirringVigorous magnetic or mechanical stirringImproves mass transfer of hydrogen.[8]
Substrate Purity Crude from previous stepPurified by chromatographyRemoves potential catalyst poisons.
Typical Outcome <20% conversion after 24h>95% conversion in 4-8h

Part 3: Experimental Protocols and Visualizations

This section provides detailed, step-by-step methodologies for the key synthetic steps and includes diagrams to visualize the workflow and reaction mechanism.

Overall Synthesis Workflow

The following diagram illustrates the typical synthetic pathway from cyclopentadiene to the final 2-azabicyclo[2.2.1]heptane product.

SynthesisWorkflow cluster_0 Stage 1: Aza-Diels-Alder cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Deprotection CPD Cyclopentadiene Adduct N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene CPD->Adduct BnNH2 Benzylamine + Formaldehyde BnNH2->Adduct H+ SatAdduct N-Benzyl-2-azabicyclo[2.2.1]heptane Adduct->SatAdduct H₂ / Pd-C FinalProduct 2-Azabicyclo[2.2.1]heptane SatAdduct->FinalProduct H₂ / Pd-C (or other methods)

Caption: Overall workflow for 2-azabicyclo[2.2.1]heptane synthesis.

Detailed Protocol: Stage 1 - Aza-Diels-Alder Reaction

Synthesis of (1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene

  • Preparation of Cyclopentadiene: Heat dicyclopentadiene to ~180 °C and distill the resulting monomeric cyclopentadiene, collecting it in a flask cooled to -78 °C (dry ice/acetone bath). The collected cyclopentadiene should be a clear, colorless liquid. Use immediately.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzylamine (1.0 eq) and aqueous formaldehyde (37 wt. %, 1.1 eq) in water. Cool the mixture to 0 °C in an ice bath.

  • Acidification: Slowly add acetic acid (1.1 eq) to the cooled mixture while stirring.[4] Stir for 30 minutes at 0 °C to facilitate the formation of the iminium ion.

  • Diels-Alder Cycloaddition: Add the freshly prepared, cold cyclopentadiene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, make the solution basic (pH > 10) with aqueous NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure adduct.

Reaction Mechanism: Stereoselectivity in the Aza-Diels-Alder Reaction

The Diels-Alder reaction typically proceeds via a concerted [4+2] cycloaddition mechanism. The stereochemical outcome (exo vs. endo) is a key consideration. The endo product is often kinetically favored due to secondary orbital interactions, though the exo product may be thermodynamically more stable.

DielsAlderMechanism cluster_endo Endo Approach (Kinetically Favored) cluster_exo Exo Approach (Thermodynamically Favored) Endo_TS [Transition State] Secondary Orbital Interaction Endo_Product Endo Adduct Endo_TS->Endo_Product Exo_TS [Transition State] Sterically Less Hindered Exo_Product Exo Adduct Exo_TS->Exo_Product Reactants Cyclopentadiene + Iminium Ion Reactants->Endo_TS Lower Ea Reactants->Exo_TS Higher Ea

Sources

Optimization

Troubleshooting NMR peak assignments for 2-azabicyclo[2.2.1]heptane structures

Title : Technical Support Center: NMR Troubleshooting for 2-Azabicyclo[2.2.1]heptane Scaffolds Introduction Welcome to the Advanced NMR Support Center for aza-norbornane derivatives. The 2-azabicyclo[2.2.1]heptane framew...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Technical Support Center: NMR Troubleshooting for 2-Azabicyclo[2.2.1]heptane Scaffolds

Introduction Welcome to the Advanced NMR Support Center for aza-norbornane derivatives. The 2-azabicyclo[2.2.1]heptane framework is a highly rigid, bridged bicyclic system frequently utilized in drug discovery (e.g., DPP-4 inhibitors like neogliptin, epibatidine analogues, and proline surrogates)[1][2]. However, its rigid 3D architecture introduces significant NMR complexities, including overlapping multiplets, pronounced long-range 4J "W-couplings," and rotameric signal doubling due to nitrogen inversion or N-acylation[3][4].

This guide provides causality-driven troubleshooting workflows and self-validating protocols to ensure unambiguous peak assignments.

Core Diagnostic Workflow

When approaching a novel 2-azabicyclo[2.2.1]heptane derivative, standard 1D 1 H NMR is rarely sufficient. The rigid backbone forces specific dihedral angles that deviate from flexible aliphatic chains, necessitating a structured 2D NMR approach.

NMR_Workflow Start 1D 1H & 13C NMR Acquisition CheckBroad Signal Doubling or Broadening? Start->CheckBroad VT_NMR Run VT-NMR (Coalescence) CheckBroad->VT_NMR Yes (Rotamers) COSY 2D COSY & HSQC (Backbone Tracing) CheckBroad->COSY No VT_NMR->COSY Spectra Resolved W_Coupling Identify 4J W-Couplings COSY->W_Coupling NOESY 2D NOESY / ROESY (Spatial) W_Coupling->NOESY Stereo Assign Endo/Exo Stereocenters NOESY->Stereo

Figure 1: Diagnostic workflow for assigning 2-azabicyclo[2.2.1]heptane NMR spectra.

Troubleshooting Guide: Resolving Endo vs. Exo Stereochemistry

Symptom: Inability to distinguish between substituents at the C3, C5, or C6 positions, leading to ambiguous endo/exo assignments.

Root Cause: The bicyclic system creates distinct steric environments. According to the Karplus equation, the 3J coupling constant depends heavily on the dihedral angle. In the [2.2.1] system, the dihedral angle between the bridgehead proton (C1-H or C4-H) and an adjacent endo proton is approximately 90°, resulting in a near-zero coupling constant. Conversely, the angle with an exo proton is roughly 45°, yielding a measurable coupling.

Self-Validating Protocol: Stereochemical Assignment via Coupling Constants

  • Identify the Bridgehead Protons: Locate the C1 and C4 protons (typically broad singlets or multiplets between δ 2.5–3.5 ppm, depending on adjacent heteroatoms).

  • Measure 3J Couplings to Adjacent Protons:

    • If 3J≈0−1.5 Hz: The proton is endo (dihedral angle ~90°).

    • If 3J≈3.0−5.0 Hz: The proton is exo .

  • Confirm via NOESY/ROESY:

    • Exo protons will show strong NOE cross-peaks to the syn-bridge proton (C7).

    • Endo protons will show NOE cross-peaks to adjacent endo protons on the opposite side of the ring.

Reference Data Table: Typical NMR Parameters for [2.2.1] Systems

ParameterEndo IsomerExo IsomerMechanistic Rationale
3Jbridgehead,adjacent​ ~0 - 1.5 Hz~3.0 - 5.0 HzKarplus relationship (dihedral angle ~90° for endo, ~45° for exo).
4J W-Coupling Absent~1.0 - 3.0 HzExo protons form a rigid "W" conformation with the anti-bridge proton or other exo protons[4].
C7 13 C Shift Deshielded (Downfield)Shielded (Upfield)Steric compression ( γ -gauche effect) from the endo substituent pushes electron density, altering the shift.

FAQ: Signal Doubling and Rotamers

Q: My 1 H and 13 C spectra show doubled signals for almost every peak, but LC-MS confirms my sample is pure. What is happening?

A: If your 2-azabicyclo[2.2.1]heptane has an N-acyl, N-Boc, or N-Cbz group, you are observing E/Z rotamers[3][5]. The resonance of the amide/carbamate bond restricts rotation around the N-CO bond. Because the bicyclic scaffold is highly asymmetric, the cis and trans rotamers exist in distinct magnetic environments and interconvert slower than the NMR timescale at room temperature. Total intensities of the doubled signals will precisely correlate with each other[3].

Protocol: Variable Temperature (VT) NMR for Rotamer Coalescence To validate that signal doubling is due to rotamers and not diastereomeric impurities:

  • Solvent Selection: Dissolve the sample in a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Stepwise Heating: Acquire 1 H spectra at 25°C, 50°C, 75°C, and 90°C.

  • Observation: As thermal energy overcomes the rotational barrier of the N-CO bond, the doubled peaks will broaden and eventually merge into a single, time-averaged peak (coalescence).

  • Validation (Critical): Cool the sample back to 25°C and re-acquire the spectrum. The signals must split again exactly as before. If they do not, your compound degraded upon heating.

FAQ: The "W-Effect" and Long-Range Couplings

Q: I am observing unexpected splitting ( 4J ~ 1.5 - 2.5 Hz) between protons that are four bonds apart. Is this normal for this scaffold?

A: Yes. This is a hallmark of the [2.2.1] bicyclic system known as the "W-effect"[4]. When four σ -bonds are locked in a rigid coplanar zig-zag ("W") geometry, orbital overlap allows for significant spin-spin coupling over four bonds.

Common W-Coupling Pathways in 2-Azabicyclo[2.2.1]heptanes:

  • Between an exo proton at C3 and an exo proton at C5.

  • Between an exo proton and the anti-bridge proton at C7.

  • Note: The presence of a highly electronegative atom (like a halogen or oxygen) in the W-pathway can also cause a pronounced downfield chemical shift (up to 0.2 ppm) for the involved protons[4].

W_Coupling_Logic Exo Exo Proton (e.g., C3) Bridgehead Bridgehead Proton Exo->Bridgehead 3J ≈ 3-5 Hz BridgeAnti Anti-Bridge Proton (C7) Exo->BridgeAnti 4J W-Coupling ≈ 1-3 Hz Endo Endo Proton (e.g., C3) Endo->Bridgehead 3J ≈ 0-1.5 Hz

Figure 2: Coupling constant logic for differentiating endo/exo protons via the W-effect.

Advanced Protocol: Resolving Overlapping Multiplets

In 1D 1 H NMR, the aliphatic protons of the 2-azabicyclo[2.2.1]heptane ring (C3, C5, C6, C7) often collapse into a complex multiplet between 1.2 and 2.0 ppm[1]. To unambiguously assign these:

Step-by-Step 2D NMR Methodology:

  • Acquire a High-Resolution HSQC: Map all protons to their directly attached carbons. The C7 bridge carbon is typically distinct from the C5/C6 carbons in 13 C NMR.

  • Trace the Spin System via COSY:

    • Start at the most deshielded proton (usually C3-H, adjacent to the nitrogen, δ 2.5–3.5 ppm).

    • Follow the COSY cross-peaks to the C4 bridgehead proton.

    • From C4, trace to the C5 exo and endo protons.

  • Differentiate Geminal Pairs via NOESY:

    • Use the C7 syn and anti protons as spatial anchors. The syn-proton points toward the aza-bridge, while the anti-proton points away.

    • Look for NOE contacts between the C7 anti-proton and the exo protons of the C5/C6 bridge.

References

  • Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: mdpi.com URL: [Link]

  • Title: Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts Source: ucla.edu URL: [Link]

  • Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: doi.org URL: [Link]

  • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: acs.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Azabicyclo[2.2.1]heptane Derivatives

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its constrained three-dimensional architecture provides a unique framework f...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its constrained three-dimensional architecture provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This guide offers an in-depth comparison of 2-azabicyclo[2.2.1]heptane derivatives, focusing on their structure-activity relationships (SAR) as nicotinic acetylcholine receptor (nAChR) agonists, dipeptidyl peptidase-4 (DPP-4) inhibitors, and sigma-2 (σ2) receptor ligands. We will delve into the rationale behind medicinal chemistry strategies, present comparative biological data, and provide detailed experimental protocols to support further research and development in this exciting area.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Foundation for Potent Biological Activity

The rigidity of the 2-azabicyclo[2.2.1]heptane ring system is a key determinant of its utility in drug design. Unlike more flexible aliphatic amines, its fixed spatial arrangement of atoms allows for precise orientation of substituents, leading to high-affinity interactions with protein binding sites. This conformational constraint minimizes the entropic penalty upon binding, often resulting in enhanced potency. Furthermore, the bicyclic nature of the scaffold introduces a defined stereochemistry that can be exploited to achieve selectivity for specific receptor subtypes or enzyme isoforms.

Targeting Nicotinic Acetylcholine Receptors (nAChRs): The Legacy of Epibatidine

The discovery of epibatidine, a natural alkaloid containing the 7-azabicyclo[2.2.1]heptane core, revolutionized the field of nAChR research.[1] Its exceptionally high affinity for α4β2 nAChRs, significantly greater than that of nicotine, established this scaffold as a premier pharmacophore for nAChR ligands.[2] This section explores the SAR of epibatidine analogues, focusing on modifications to the pyridinyl moiety and the bicyclic core.

Substitutions on the Pyridinyl Ring: Fine-Tuning Affinity and Selectivity

The 2'-position of the pyridinyl ring in epibatidine analogues has been a focal point for SAR studies. The nature of the substituent at this position profoundly influences binding affinity.

Table 1: Comparative Binding Affinities of 2'-Substituted Epibatidine Analogues at α4β2 nAChRs

Compound2'-SubstituentKi (nM) for [3H]cytisine bindingReference
Epibatidine-Cl0.05[3]
Analogue 1-F~0.1[4]
Analogue 2-Br~0.1[2]
Analogue 3-I~0.1[2]
Analogue 4-H~0.5[2]
Analogue 5-NH2~50[2]
Analogue 6-N(CH3)2>1000[2]

This table presents a selection of data for illustrative purposes. For a comprehensive list, please refer to the cited literature.

The data clearly indicate that small, electronegative substituents like halogens are well-tolerated and maintain high affinity. In contrast, larger or hydrogen-bond donating groups, such as amino and dimethylamino, lead to a significant decrease in binding affinity. This suggests the presence of a sterically constrained and potentially hydrophobic pocket in the α4β2 nAChR binding site that accommodates the 2'-substituent.

N-Substitutions on the Azabicyclic Core: Exploring New Interactions

Modifications at the nitrogen atom of the 7-azabicyclo[2.2.1]heptane ring have also been explored to probe the SAR. N-arylalkyl substitutions have been shown to produce compounds with moderate to potent nAChR agonist activity.

Table 2: Binding Affinities of N-Substituted 7-Azabicyclo[2.2.1]heptane Derivatives

CompoundN-SubstituentKi (nM) for [3H]cytisine bindingReference
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane3-pyridylmethyl98[5][6]
N-(6-chloro-3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane6-chloro-3-pyridylmethyl245[5][6]

These findings suggest that the nitrogen atom can be functionalized to explore additional binding interactions within the nAChR. The N-(3-pyridylmethyl) derivative exhibits a binding affinity comparable to that of (R)-nicotine.[6]

Experimental Protocol: [3H]Cytisine Binding Assay for nAChR Affinity

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for nAChRs.[7][8][9]

Materials:

  • Rat brain tissue (cortex or thalamus)

  • [3H]Cytisine (specific activity ~20-40 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl

  • Test compounds at various concentrations

  • Nicotine (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer.

  • Binding Assay: In a 96-well plate, add 50 µL of [3H]cytisine (final concentration ~1 nM), 50 µL of test compound or vehicle, and 100 µL of the membrane preparation. For non-specific binding, add 10 µM nicotine.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue homogenize Homogenize in Binding Buffer tissue->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 Centrifuge (40,000 x g) supernatant->centrifuge2 pellet Resuspend Pellet centrifuge2->pellet reagents [3H]Cytisine, Test Compound, Membrane Prep incubate Incubate (4°C, 60-90 min) reagents->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count calculate Calculate Specific Binding count->calculate determine Determine IC50 & Ki calculate->determine

Caption: Workflow for the [3H]cytisine binding assay.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Frontier for 2-Azabicyclo[2.2.1]heptanes

The 2-azabicyclo[2.2.1]heptane scaffold has also been successfully incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes.

Neogliptin: A Potent and Selective DPP-4 Inhibitor

A significant breakthrough in this area is the development of neogliptin, a potent DPP-4 inhibitor with an IC50 of 16.8 nM.[2][10] This compound features an (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety attached to the 2-azabicyclo[2.2.1]heptane core.[2]

Table 3: Comparative Potency of DPP-4 Inhibitors

CompoundIC50 (nM)Reference
Neogliptin (12a)16.8 ± 2.2[2]
Vildagliptin>50[2]
Sitagliptin>50[2]

Neogliptin demonstrates superior potency compared to the established DPP-4 inhibitors vildagliptin and sitagliptin.[2]

The Critical Role of Stereochemistry

The stereochemistry of the 2-azabicyclo[2.2.1]heptane core is crucial for DPP-4 inhibitory activity. The synthesis of stereoisomerically pure compounds is essential to elucidate the precise SAR. The synthetic route to neogliptin and its analogues often involves stereoselective steps to control the configuration at the chiral centers of the bicyclic system.[2]

Experimental Protocol: DPP-4 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against DPP-4.[5][11][12][13]

Materials:

  • Human recombinant DPP-4

  • DPP-4 substrate (e.g., H-Gly-Pro-AMC)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA

  • Test compounds at various concentrations

  • Sitagliptin (as a positive control)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and the positive control. Dilute the DPP-4 enzyme and the substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or positive control. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Initiation of Reaction: Add 50 µL of the diluted substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value from a concentration-response curve.

dpp4_inhibition_assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagents DPP-4 Enzyme, Test Compound, Assay Buffer add_substrate Add Substrate (H-Gly-Pro-AMC) reagents->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate measure Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 calculate->determine

Caption: Workflow for the DPP-4 enzyme inhibition assay.

Sigma-2 (σ2) Receptor Ligands: Exploring a New Therapeutic Avenue

The 7-azabicyclo[2.2.1]heptane scaffold has also been investigated for the development of selective ligands for the sigma-2 (σ2) receptor, a potential target for the treatment of neurological disorders and cancer.[14][15]

N-Substituents Dictate Selectivity

SAR studies have revealed that the nature of the N-substituent on the 7-azabicyclo[2.2.1]heptane ring is a key determinant of selectivity for the σ2 receptor over the σ1 receptor.

  • Arylalkyl N-substituents generally confer selectivity for the σ2 subtype.

  • Alicyclic or polycarbocyclic N-substituents tend to impart high affinity for both σ1 and σ2 subtypes.[14]

This indicates that the steric bulk and conformational restriction imposed by the bicyclic scaffold around the nitrogen atom are important for discriminating between the two sigma receptor subtypes.[14]

Experimental Protocol: Radioligand Binding Assay for Sigma-2 Receptors

This protocol describes a competitive inhibition assay to determine the affinity of test compounds for the σ2 receptor.[16][17]

Materials:

  • Rat liver membranes (or other tissue/cell line expressing σ2 receptors)

  • [3H]Di-o-tolylguanidine ([3H]DTG) (non-selective sigma ligand)

  • (+)-Pentazocine (to mask σ1 receptors)

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0

  • Test compounds at various concentrations

  • Haloperidol (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare membranes from the chosen tissue or cell line as described in the nAChR binding assay protocol.

  • Binding Assay: In a 96-well plate, add 50 µL of [3H]DTG (final concentration ~3 nM), 50 µL of (+)-pentazocine (final concentration 300 nM), 50 µL of test compound or vehicle, and 50 µL of the membrane preparation. For non-specific binding, add 10 µM haloperidol.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Filtration and Quantification: Follow the same procedure as described for the nAChR binding assay.

  • Data Analysis: Calculate specific binding and determine the Ki value for the test compound.

sigma2_binding_assay start Start prep Prepare Rat Liver Membranes start->prep assay_mix Prepare Assay Mix: [3H]DTG, (+)-Pentazocine, Test Compound, Membranes prep->assay_mix incubate Incubate (Room Temp, 120 min) assay_mix->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Calculate Ki count->analyze end End analyze->end

Caption: Key steps in the sigma-2 receptor binding assay.

Conclusion and Future Directions

The 2-azabicyclo[2.2.1]heptane scaffold continues to be a highly valuable framework in medicinal chemistry. The structure-activity relationships discussed in this guide highlight the versatility of this rigid core in designing potent and selective ligands for diverse biological targets. For nAChRs, the focus remains on achieving subtype selectivity to minimize side effects. In the realm of DPP-4 inhibition, the development of highly potent and metabolically stable derivatives like neogliptin holds significant promise. The exploration of this scaffold for sigma-2 receptor ligands is a burgeoning field with the potential to yield novel therapeutics for a range of diseases.

Future research will likely focus on:

  • Further exploration of stereoisomers to refine selectivity and potency.

  • Application of computational modeling to guide the design of next-generation derivatives with improved pharmacokinetic and pharmacodynamic properties.

  • Expansion to new biological targets where the rigid nature of the scaffold can be leveraged for high-affinity interactions.

The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 2-azabicyclo[2.2.1]heptane derivatives.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., ... & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]

  • Trudell, M. L., et al. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Journal of medicinal chemistry, 45(15), 3237-3240. [Link]

  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Diva-Portal.org. [Link]

  • Wheeler, W. J., et al. (2000). Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo. Current Pharmaceutical Design, 6(14), 1467-1481. [Link]

  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). ResearchGate. [Link]

  • Zhang, Y., et al. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 26(11), 3183. [Link]

  • Barreira, M., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(21), e3065. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1-1.34.21. [Link]

  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Diva Portal. [Link]

  • Trudell, M. L., et al. (2002). Synthesis and Biological Evaluation at Nicotinic Acetylcholine Receptors of N-Arylalkyl- and N-Aryl-7-Azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry, 45(15), 3237-3240. [Link]

  • Lades, F. A., et al. (2023). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 24(7), 6331. [Link]

  • Banister, S. D., Rendina, L. M., & Kassiou, M. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & medicinal chemistry letters, 22(12), 4059–4063. [Link]

  • Carroll, F. I., et al. (2004). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Journal of the Brazilian Chemical Society, 15(5), 635-648. [Link]

  • Banister, S. D., Rendina, L. M., & Kassiou, M. (2012). Document: 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (CHEMBL2029272). ChEMBL. [Link]

  • Papke, R. L., et al. (2015). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of pharmacology and experimental therapeutics, 354(2), 184-195. [Link]

  • Pabreza, L. A., et al. (1991). [3H]cytisine binding to nicotinic cholinergic receptors in brain. Molecular pharmacology, 39(1), 9-12. [Link]

  • Celie, P. H., et al. (2013). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. Journal of Biological Chemistry, 288(45), 32422-32432. [Link]

  • Carroll, F. I. (2004). Epibatidine structure-activity relationships. Bioorganic & medicinal chemistry letters, 14(8), 1955-1958. [Link]

  • Gerzanich, V., et al. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular pharmacology, 48(4), 774-782. [Link]

  • Kodimuthali, A., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein journal of organic chemistry, 6, 71. [Link]

  • Heugebaert, T., et al. (2015). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Advances, 5(9), 6543-6551. [Link]

  • Anderson, D. J., & Arneric, S. P. (1994). Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain. European journal of pharmacology, 253(3), 261-267. [Link]

  • Flesher, J. E., et al. (1994). In vivo labeling of nicotinic cholinergic receptors in brain with [3H]cytisine. Life sciences, 54(24), 1883-1890. [Link]

  • Anderson, D. J., & Arneric, S. P. (1994). Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain. National Open Access Monitor, Ireland. [Link]

  • Wang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15923. [Link]

  • Padwa, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]

Sources

Comparative

In vitro and in vivo studies of 2-azabicyclo[2.2.1]heptane compounds

Comparative Efficacy of 2-Azabicyclo[2.2.1]heptane Derivatives in Drug Development: In Vitro and In Vivo Performance Guides As drug discovery shifts toward highly selective, conformationally restricted pharmacophores, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 2-Azabicyclo[2.2.1]heptane Derivatives in Drug Development: In Vitro and In Vivo Performance Guides

As drug discovery shifts toward highly selective, conformationally restricted pharmacophores, the 2-azabicyclo[2.2.1]heptane scaffold has emerged as a transformative building block[1]. Its rigid, bridged bicyclic architecture minimizes the entropic penalty of target binding by locking the molecule into an active conformation, while simultaneously shielding adjacent functional groups from rapid enzymatic degradation[2].

This guide provides an objective, data-driven comparison of 2-azabicyclo[2.2.1]heptane derivatives against current clinical standards in two critical therapeutic areas: metabolic disease (DPP-4 inhibition) and infectious disease (SARS-CoV-2 3CL protease inhibition).

Part 1: DPP-4 Inhibition (Type 2 Diabetes Mellitus)

Context & Mechanistic Causality

Dipeptidyl Peptidase-4 (DPP-4) inhibitors prevent the degradation of incretin hormones like GLP-1, thereby stimulating insulin secretion. Traditional inhibitors, such as vildagliptin (a cyanopyrrolidine), suffer from aqueous instability and off-target cardiotoxicity.

By replacing the pyrrolidine ring with a 2-azabicyclo[2.2.1]heptane core, researchers developed Neogliptin (Compound 12a) . Causality: The bridged bicyclic structure restricts the rotameric forms of the molecule in aqueous solution. This structural pre-organization allows the compound to perfectly occupy the S1 and S2 sub-pockets of the DPP-4 active site without undergoing energy-consuming conformational shifts, directly resulting in a highly potent IC50 of 16.8 nM and superior stability against intramolecular cyclization (3)[3].

Quantitative Comparison

Table 1: In Vitro & In Vivo Efficacy of DPP-4 Inhibitors

CompoundScaffoldDPP-4 IC50 (nM)Aqueous StabilityCardiotoxicity Profile
Neogliptin (12a) 2-azabicyclo[2.2.1]heptane16.8 ± 2.2High (Low cyclization)Low
Vildagliptin Cyanopyrrolidine> 16.8 (Relative)ModerateModerate
Sitagliptin Beta-amino acid> 16.8 (Relative)HighHigher than Neogliptin
(Note: Relative values reflect comparative assay conditions established in the primary study[3].)
Experimental Protocol: Self-Validating DPP-4 Enzymatic Assay

To objectively measure target engagement, the following FRET-based kinetic assay is utilized:

  • Reagent Preparation & Baseline Establishment: Prepare recombinant human DPP-4 and the fluorogenic substrate Gly-Pro-AMC. Causality: The substrate remains quenched until the enzyme cleaves the Gly-Pro bond. Include a no-enzyme blank to measure spontaneous auto-hydrolysis, ensuring all detected fluorescence is strictly a product of enzymatic activity.

  • Inhibitor Pre-incubation: Incubate DPP-4 with varying concentrations of Neogliptin (0.1 nM to 1000 nM) for 15 minutes at 37°C. Causality: This allows the rigid bicyclic core to reach thermodynamic equilibrium within the S1/S2 pockets before substrate competition begins.

  • Kinetic Measurement: Add Gly-Pro-AMC and measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 15 minutes. Causality: Continuous tracking confirms linear Michaelis-Menten kinetics, preventing false IC50 calculations caused by substrate depletion.

  • Data Normalization: Normalize the initial velocities against a vehicle-only (DMSO) control to establish Vmax. This internal benchmarking corrects for batch-to-batch variations in enzyme specific activity.

DPP4_Pathway GLP1 GLP-1 (Active Incretin) DPP4 DPP-4 Enzyme (Target) GLP1->DPP4 Cleaved by Insulin Insulin Secretion (Glycemic Control) GLP1->Insulin Stimulates Receptor InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Neogliptin Neogliptin (2-azabicyclo[2.2.1]heptane) Neogliptin->DPP4 Competitive Inhibition

Mechanism of DPP-4 inhibition by 2-azabicyclo[2.2.1]heptane derivatives preventing GLP-1 cleavage.

Part 2: SARS-CoV-2 3CL Protease Inhibition

Context & Mechanistic Causality

The 3CL protease (3CLpro) is essential for SARS-CoV-2 viral replication. Nirmatrelvir, the clinical standard, utilizes a dimethylcyclopropylproline moiety at the P2 position. However, first-generation peptidomimetics are highly susceptible to rapid oxidative metabolism in the liver.

By substituting the P2 and P4 positions with a 2-azabicyclo[2.2.1]heptane derivative, researchers generated Compounds 1a and 2b (4)[4]. Causality: The bulky, sterically hindered nature of the bicyclic scaffold physically blocks cytochrome P450 enzymes from accessing the vulnerable peptide backbone. This steric shielding dramatically improves metabolic stability in liver microsomes while maintaining the precise spatial geometry required for the nitrile warhead to covalently bind the catalytic Cys145 of 3CLpro. Consequently, Compound 2b demonstrated a 4-fold improvement in in vitro antiviral activity over nirmatrelvir[5].

Quantitative Comparison

Table 2: In Vitro & In Vivo Efficacy of SARS-CoV-2 3CLpro Inhibitors

CompoundP2/P4 Modification3CLpro IC50 (nM)Antiviral EC50 (nM)Oral Bioavailability (F%)
Compound 1a 2-azabicyclo[2.2.1]heptane18.06313.022.80%
Compound 2b 2-azabicyclo[2.2.1]heptane22.42170.223.09%
Nirmatrelvir Dimethylcyclopropylproline~ 30 - 40~ 680.0~ 20 - 45%
(Note: Compound 1a and 2b exhibited highly favorable pharmacokinetic profiles with AUC values up to 4118.55 hng/mL[5].)*
Experimental Protocol: Self-Validating In Vivo PK Profiling

To definitively prove the metabolic advantages of the 2-azabicyclo[2.2.1]heptane scaffold, an in vivo pharmacokinetic study must be executed:

  • Animal Dosing & Stratification: Administer Compound 2b via intravenous (IV, 10 mg/kg) and oral (PO, 20 mg/kg) routes to fasted mice. Causality: Fasting eliminates food-drug absorption variables. Dual-route administration is mathematically required to calculate absolute oral bioavailability (F%), providing a rigorous comparison against nirmatrelvir.

  • Serial Blood Sampling: Collect blood at 10 precise time points (0.08 to 24 hours) into EDTA tubes containing a broad-spectrum protease inhibitor cocktail. Causality: The inhibitor cocktail prevents ex vivo degradation of the peptidomimetic in the plasma matrix, ensuring the LC-MS/MS quantification reflects true in vivo circulating levels.

  • LC-MS/MS Quantification: Extract plasma samples via protein precipitation and analyze using a stable-isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS perfectly co-elutes with the target analyte, correcting for matrix ion suppression and ensuring the trustworthiness of the concentration-time curve.

  • Pharmacokinetic Modeling: Calculate AUC, Cmax, and T1/2 using non-compartmental analysis (NCA). Causality: NCA relies strictly on objective algebraic area-under-the-curve calculations, avoiding the theoretical assumptions of compartmental modeling.

SARS_3CL ViralRNA SARS-CoV-2 RNA Polyproteins Polyproteins (pp1a/pp1ab) ViralRNA->Polyproteins Translation Protease 3CL Protease (3CLpro) Polyproteins->Protease Autocleavage Replication Viral Replication Protease->Replication Cleaves NSPs Inhibitor Compound 1a/2b (Peptidomimetic) Inhibitor->Protease Covalent Binding (Cys145)

Workflow of SARS-CoV-2 3CLpro inhibition by 2-azabicyclo[2.2.1]heptane-based peptidomimetics.

References

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)
  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: PMC / NIH URL
  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action of 2-Azabicyclo[2.2.1]heptane DPP-4 Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to validate the mechanism of action of a promising class of dipeptidyl peptidase-4 (...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to validate the mechanism of action of a promising class of dipeptidyl peptidase-4 (DPP-4) inhibitors: those built on the 2-azabicyclo[2.2.1]heptane scaffold. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Central Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism.[1] It is a transmembrane glycoprotein found on the surface of most cell types and also exists in a soluble, circulating form.[1][2] The primary function of DPP-4 in the context of type 2 diabetes mellitus (T2DM) is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-4 renders them inactive, thereby diminishing their insulinotropic effects.[5]

The therapeutic strategy behind DPP-4 inhibitors is to prevent this degradation, thus prolonging the activity of endogenous incretins.[3][4][6] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control with a low risk of hypoglycemia.[3][7]

Below is a diagram illustrating the DPP-4 signaling pathway and the impact of its inhibition.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active GLP-1/GIP Active GLP-1/GIP Incretin Release (GLP-1, GIP)->Active GLP-1/GIP Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Lowers Blood Glucose Glucagon Secretion Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Raises Blood Glucose Active GLP-1/GIP->Insulin Secretion + Active GLP-1/GIP->Glucagon Secretion - DPP4 DPP-4 Active GLP-1/GIP->DPP4 Degradation Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP 2-azabicyclo-heptane Inhibitor 2-Azabicyclo[2.2.1]heptane Inhibitor 2-azabicyclo-heptane Inhibitor->DPP4 Inhibition

Caption: DPP-4 signaling pathway and the mechanism of inhibitor action.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Novel Approach

The 2-azabicyclo[2.2.1]heptane moiety represents a structurally novel and potent scaffold for DPP-4 inhibitors. A prime example is "neogliptin," a compound designed using molecular modeling that incorporates this bicyclic amino group.[4][8][9] This class of inhibitors demonstrates highly potent, non-covalent interactions with the DPP-4 active site.

Comparative Potency

The efficacy of a DPP-4 inhibitor is often quantified by its half-maximal inhibitory concentration (IC50). The 2-azabicyclo[2.2.1]heptane-based inhibitors have shown exceptional potency, often surpassing that of established drugs.

InhibitorScaffoldIC50 (nM)Source
Neogliptin (12a) 2-Azabicyclo[2.2.1]heptane 16.8 ± 2.2 [4][8][9]
Compound 9a Modified 2-Azabicyclo[2.2.1]heptane 4.3 [10]
Sitagliptinβ-amino amide~19-27[3][6]
VildagliptinCyanopyrrolidine~50-62[3]
AlogliptinPyrimidinedione<10[3]
LinagliptinXanthine~1[3]

Note: IC50 values can vary based on assay conditions.

The high potency of the 2-azabicyclo[2.2.1]heptane scaffold is attributed to its optimal fit within the DPP-4 active site, forming key interactions with critical amino acid residues. X-ray crystallography studies have revealed that DPP-4 has a large active site cavity with multiple binding subsites (S1, S2, S1', S2', and S2 extensive).[11] Like other potent inhibitors, neogliptin is designed to interact with residues such as Glu205, Glu206, and Tyr662, which are crucial for binding the primary amino group of the inhibitor.[6][11][12] The trifluorophenyl group of neogliptin effectively occupies the hydrophobic S1 pocket.[4][6][12]

A Multi-tiered Approach to Validating the Mechanism of Action

A rigorous validation of a novel DPP-4 inhibitor requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based models and finally to in vivo studies. This tiered approach provides a comprehensive understanding of the inhibitor's potency, selectivity, cellular activity, and physiological effects.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation A Biochemical Assays (Enzyme Kinetics) D Cellular DPP-4 Activity Assays (Caco-2, HepG-2) A->D Confirms Cellular Potency B Biophysical Assays (CETSA) E Target Engagement Assays B->E Confirms Target Binding in Cells C Structural Biology (X-ray Crystallography) C->A Informs on Binding Mode G Pharmacodynamic (PD) Studies (Oral Glucose Tolerance Test) D->G Links Cellular to Physiological Effect F Pharmacokinetic (PK) Studies F->G Informs Dosing for PD H Efficacy Models (Diabetic Animal Models) G->H Demonstrates Therapeutic Potential

Caption: Tiered experimental workflow for inhibitor validation.

Tier 1: In Vitro Biochemical and Biophysical Validation

The initial step is to characterize the direct interaction between the inhibitor and the purified DPP-4 enzyme.

Enzyme Inhibition and Kinetics Assay

Causality: This is the foundational experiment to determine the inhibitor's potency (IC50) and mode of inhibition (e.g., competitive, non-competitive). It directly measures the inhibitor's ability to block the catalytic activity of DPP-4.

Protocol: Fluorogenic Kinetic Assay

This is a widely used, robust method for assessing DPP-4 activity.[1][2][13]

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][2][13]

    • Assay Buffer: Typically Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[1][2]

    • Test Inhibitor (e.g., Neogliptin) and a reference inhibitor (e.g., Sitagliptin).

    • 96-well black microtiter plates.

    • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[1][2]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor and the reference compound in the assay buffer.

    • In the microplate wells, add the assay buffer, the diluted inhibitor (or vehicle for control), and the diluted DPP-4 enzyme.[1]

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor-enzyme binding.[1][14]

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[1]

    • Immediately begin kinetic reading of fluorescence intensity over time. The cleavage of the AMC group from the substrate by active DPP-4 results in a measurable increase in fluorescence.

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

For determining the mode of inhibition, the assay is repeated with varying concentrations of both the inhibitor and the substrate. The data is then plotted on a Lineweaver-Burk plot to visualize the inhibition kinetics.[14][15]

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA provides direct evidence of target engagement within a cellular environment. The principle is that the binding of a ligand (the inhibitor) to its target protein (DPP-4) stabilizes the protein, leading to an increase in its melting temperature.

Protocol: CETSA for DPP-4 Target Engagement

  • Cell Culture and Treatment:

    • Culture cells expressing DPP-4 (e.g., Caco-2 cells).

    • Treat the intact cells with the test inhibitor or a vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cells into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Separate the soluble protein fraction (containing stabilized, non-denatured DPP-4) from the precipitated aggregates by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble DPP-4 in the supernatant using Western blotting or ELISA.

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor, confirming direct binding to DPP-4 in the cell.

Tier 2: Cell-Based Validation

These assays confirm the inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and intracellular target engagement.

Cellular DPP-4 Activity Assay

Causality: This assay validates that the inhibitor can access and inhibit DPP-4 in a whole-cell system, providing a more biologically relevant measure of potency than a simple enzyme assay.

Protocol: Live-Cell DPP-4 Inhibition Assay

  • Cell Culture:

    • Seed DPP-4 expressing cells, such as Caco-2 or HepG-2, in a 96-well plate and grow to confluency.[16][17]

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the 2-azabicyclo[2.2.1]heptane inhibitor for a predetermined time (e.g., 1-6 hours).[17]

  • Activity Measurement:

    • Wash the cells to remove excess inhibitor.

    • Add a cell-permeable DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate) to the wells.

    • Incubate at 37°C and measure the product formation over time using a microplate reader (absorbance or fluorescence).

  • Data Analysis:

    • Calculate the rate of substrate cleavage in the presence of the inhibitor relative to untreated control cells to determine the cellular IC50.

Tier 3: In Vivo Pharmacodynamic and Efficacy Validation

In vivo studies are essential to demonstrate that the inhibitor's mechanism of action translates into a therapeutic effect in a living organism.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Causality: PK/PD studies establish the relationship between the drug's concentration in the body over time and its biological effect (DPP-4 inhibition). This is crucial for determining an effective dosing regimen.

Protocol: PK/PD in Rodent Models

  • Animal Model: Use standard rodent models like Sprague-Dawley rats or C57Bl/6J mice.[18]

  • Dosing: Administer the test compound via relevant routes (e.g., oral gavage, intravenous injection).

  • Pharmacokinetics (PK):

    • Collect blood samples at multiple time points post-dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C.

    • Quantify the concentration of the inhibitor in the plasma samples using LC-MS/MS.

    • Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and half-life (t1/2).

  • Pharmacodynamics (PD):

    • From the same plasma samples, measure the DPP-4 enzyme activity using the fluorogenic assay described in Tier 1.

    • Calculate the percentage of DPP-4 inhibition at each time point relative to the pre-dose baseline.

    • Model the relationship between inhibitor plasma concentration and DPP-4 inhibition. An effective DPP-4 inhibitor should achieve >80% inhibition for at least 24 hours at steady-state.[19]

Illustrative Pharmacokinetic Data (Hypothetical)

ParameterUnits2-Azabicyclo[2.2.1]heptane Inhibitor
Dose (Oral)mg/kg5
Cmaxng/mL450
Tmaxh1.5
AUC(0-24h)ng*h/mL3200
Half-life (t1/2)h6.8
DPP-4 Inhibition @ 24h%>85%
Oral Glucose Tolerance Test (OGTT)

Causality: The OGTT is the definitive in vivo assay to confirm that DPP-4 inhibition by the test compound leads to the desired physiological outcome: improved glucose tolerance through the enhancement of the incretin effect.

Protocol: OGTT in Mice

  • Animal Preparation: Fast male C57Bl/6J mice overnight.[20][21]

  • Inhibitor Administration: Administer the 2-azabicyclo[2.2.1]heptane inhibitor or vehicle control via oral gavage 30-60 minutes before the glucose challenge.[18][20][21]

  • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.[20][21]

  • Blood Sampling: Collect blood samples (e.g., from the tail vein) at baseline (0 min) and at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Biomarker Analysis:

    • Blood Glucose: Measure immediately using a glucometer.

    • Plasma Insulin and GLP-1: Collect blood in tubes containing an anticoagulant and a DPP-4 inhibitor (like valine-pyrrolidide) to prevent ex vivo degradation of GLP-1.[20][21] Centrifuge to obtain plasma and measure insulin and active GLP-1 levels using specific ELISA kits.

  • Data Analysis:

    • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for glucose. A significant reduction in the glucose AUC in the inhibitor-treated group compared to the vehicle group indicates improved glucose tolerance.

    • Analyze the corresponding increases in plasma insulin and active GLP-1 to confirm that the improved glucose tolerance is mediated by the intended incretin-enhancing mechanism.

By systematically progressing through these tiers of validation, from direct enzyme inhibition to cellular activity and finally to in vivo physiological response, researchers can build a comprehensive and robust data package that unequivocally validates the mechanism of action of novel 2-azabicyclo[2.2.1]heptane DPP-4 inhibitors.

References

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants.
  • Application Notes and Protocols for Dipeptidyl Peptidase-4 (DPP-4)
  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC.
  • Comparison of x-ray crystal structures of inhibitors bound to DPP-4.
  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.
  • Crystal Structures of DPP-IV (CD26) from Rat Kidney Exhibit Flexible Accommodation of Peptidase-Selective Inhibitors.
  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice.
  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. BMC Structural Biology.
  • Application Notes and Protocols for In Vivo Research of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Benchchem.
  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice.
  • In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male R
  • Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzym
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
  • ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
  • DPP (IV) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC.
  • Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. PMC.
  • In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. PubMed.
  • Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Oligopeptides from Bovine Casein: Active Oligopeptides Screening, Enzyme and Cellular Validation, and Oligopeptide-Enzyme Binding Mechanisms.
  • Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PubMed.
  • 3-(3-Azabicyclo[12]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI.

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Diva-Portal.org.
  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews.
  • Population Pharmacokinetic/Pharmacodynamic Analysis of the DPP-4 Inhibitor Linagliptin in Japanese Patients with Type 2 Diabetes Mellitus. PMC.
  • Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo. Drug Metabolism and Disposition.

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Comparative

A Comparative Guide to the Synthesis of 2-Azabicyclo[2.2.1]heptanes: An In-Depth Analysis for Drug Discovery Professionals

The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally restricted piperidine analogue that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framew...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally restricted piperidine analogue that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of substituents, leading to enhanced target affinity and selectivity.[1] This privileged core is found in a range of biologically active molecules, from antiviral agents to central nervous system therapeutics. The inherent Fsp3-rich character and favorable physicochemical properties of this bicyclic system make it an attractive building block in modern drug discovery programs.[1]

This guide provides a comparative analysis of the most prominent synthetic routes to the 2-azabicyclo[2.2.1]heptane core, offering insights into the mechanistic underpinnings, stereochemical control, and practical considerations of each methodology. We will delve into the classic aza-Diels-Alder reaction, explore elegant intramolecular cyclization strategies, and discuss the utility of key synthetic intermediates like the Vince lactam.

The Aza-Diels-Alder Reaction: A Workhorse Approach

The [4+2] cycloaddition between a diene and an imine, known as the aza-Diels-Alder reaction, is a cornerstone for the synthesis of 2-azabicyclo[2.2.1]heptene derivatives. The most common approach involves the reaction of cyclopentadiene with an in-situ generated imine or iminium ion.

Mechanistic Considerations and Stereoselectivity

The reaction proceeds through a pericyclic transition state, leading to the formation of the bicyclic framework in a single step. A key challenge in this reaction is controlling the stereoselectivity, specifically the endo/exo diastereoselectivity. Often, the exo product is thermodynamically favored. The enantioselectivity can be controlled through the use of chiral auxiliaries on the imine or by employing chiral Lewis or Brønsted acid catalysts.[1] For instance, chiral BINOL-derived phosphoric acids have been shown to be effective in catalyzing enantioselective aza-Diels-Alder reactions.

The choice of dienophile and catalyst is critical. Simple iminium salts, generated in situ from an amine hydrochloride and formaldehyde, undergo a facile reaction with cyclopentadiene at ambient temperature in an aqueous medium, highlighting a green chemistry approach to this scaffold.[2][3]

aza_diels_alder cluster_reactants Reactants cluster_reaction Aza-Diels-Alder Reaction cluster_products Products Cyclopentadiene Cyclopentadiene Reaction [4+2] Cycloaddition Cyclopentadiene->Reaction Imine Imine / Iminium Ion Imine->Reaction Exo_Adduct exo-2-Azabicyclo[2.2.1]hept-5-ene Reaction->Exo_Adduct Major Endo_Adduct endo-2-Azabicyclo[2.2.1]hept-5-ene Reaction->Endo_Adduct Minor Catalyst Chiral Lewis Acid or Brønsted Acid Catalyst Catalyst->Reaction Controls Enantioselectivity

Comparative Data for Aza-Diels-Alder Reactions
Dienophile/CatalystDieneSolventTemp (°C)Yield (%)Diastereomeric Ratio (exo:endo)Enantiomeric Excess (%)Reference
Benzylamine HCl / CH₂OCyclopentadieneH₂Ort100Not specifiedRacemic[2]
C-Acylimine / Chiral Phosphoric AcidCyclopentadieneHexane/Toluene-7873-94>99:182-91[4]
Glyoxylate Imine / TFA & BF₃·OEt₂CyclopentadieneCH₂Cl₂-78~100up to 98:2Diastereoselective[5]
Experimental Protocol: Synthesis of N-Benzyl-2-azanorbornene

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Benzylamine hydrochloride (8.6 g, 60.0 mmol)

  • 37% Aqueous formaldehyde solution (6.3 mL, 84 mmol)

  • Freshly prepared cyclopentadiene (9.9 mL, 120 mmol)

  • Potassium hydroxide (4.0 g)

  • Deionized water

  • Ether

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100-mL round-bottomed flask equipped with a magnetic stirring bar, dissolve benzylamine hydrochloride in 24 mL of deionized water.

  • To this solution, add the aqueous formaldehyde solution followed by freshly prepared cyclopentadiene.

  • Stopper the flask tightly and stir the heterogeneous mixture vigorously at ambient temperature for 4 hours.

  • Pour the reaction mixture into 50 mL of water and wash with a 1:1 mixture of ether-hexane (2 x 40 mL).

  • Make the aqueous phase basic by the addition of solid potassium hydroxide and extract with ether (3 x 60 mL).

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield N-benzyl-2-azanorbornene as a pale-yellow oil (11.2 g, 100% yield).

Intramolecular Ring-Opening of meso-Epoxides: An Enantioselective Strategy

A more recent and highly effective method for the synthesis of chiral 2-azabicyclo[2.2.1]heptanes involves the desymmetrization of a meso-epoxide through an intramolecular ring-opening reaction. This approach, catalyzed by a chiral Brønsted acid, provides excellent control over enantioselectivity.

Mechanistic Rationale

The synthesis begins with a meso-epoxide derived from a substituted cyclopentene. A chiral phosphoric acid catalyst protonates the epoxide, activating it for nucleophilic attack by the tethered nitrogen nucleophile (e.g., a sulfonamide). The chiral environment of the catalyst directs the cyclization to proceed in an enantioselective manner, affording the 2-azabicyclo[2.2.1]heptane framework with high enantiomeric excess. The resulting hydroxyl and amide groups provide convenient handles for further derivatization.[1][6]

epoxide_opening Meso_Epoxide meso-Epoxide Precursor Activated_Complex Epoxide-CPA Activated Complex Meso_Epoxide->Activated_Complex Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Activated_Complex Cyclization Intramolecular Ring-Opening Activated_Complex->Cyclization Enantioselective Product Chiral 2-Azabicyclo[2.2.1]heptan-6-ol Cyclization->Product

Performance Data for Chiral Phosphoric Acid-Catalyzed Ring-Opening[1]
Substrate (Ar group on sulfonamide)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Phenyl10CH₂Cl₂-20249599
4-Fluorophenyl10CH₂Cl₂-20249497
4-Chlorophenyl10CH₂Cl₂-20249196
2-Naphthyl10CH₂Cl₂-20248285
Experimental Protocol: Enantioselective Synthesis of 2-Azabicyclo[2.2.1]heptan-6-ol Derivative

This protocol is a representative example based on the work of Yao, Lin, and coworkers.[1][6]

Materials:

  • meso-Epoxide precursor (0.1 mmol)

  • Chiral phosphoric acid catalyst (e.g., C1 in the reference, 10.0 mol%)

  • Dichloromethane (DCM, 1.0 mL)

  • Argon atmosphere

Procedure:

  • To a sealed tube under an argon atmosphere, add the meso-epoxide precursor (0.1 mmol) and the chiral phosphoric acid catalyst (0.01 mmol).

  • Add dichloromethane (1.0 mL) and cool the reaction mixture to -20 °C.

  • Stir the reaction at -20 °C for 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]heptan-6-ol derivative.

The Vince Lactam: A Versatile Chiral Building Block

(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a powerful and widely used intermediate in the synthesis of carbocyclic nucleosides, including the anti-HIV drug Abacavir.[7] Its utility stems from the presence of multiple functional groups within a rigid bicyclic framework, allowing for a variety of stereocontrolled transformations.

The racemic Vince lactam can be synthesized via a [4+2] cycloaddition of cyclopentadiene with chlorosulfonyl isocyanate, followed by reduction. The enantiomerically pure forms are typically obtained through enzymatic resolution of the racemic lactam.

The double bond in the Vince lactam is amenable to a wide range of functionalization, including epoxidation, dihydroxylation, and hydrogenation, providing access to a diverse array of substituted 2-azabicyclo[2.2.1]heptane derivatives.

Other Synthetic Approaches

While the aza-Diels-Alder and epoxide ring-opening reactions are the most robust and widely used methods, other strategies have been explored for the synthesis of the 2-azabicyclo[2.2.1]heptane core.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic olefins.[8] In principle, a suitably substituted diene-containing amine could undergo RCM using a Grubbs-type catalyst to form the 2-azabicyclo[2.2.1]heptene ring system. However, this approach is less commonly reported for this specific scaffold compared to other nitrogen-containing heterocycles. Challenges may include the synthesis of the acyclic precursor and potential catalyst inhibition by the amine.

  • Intramolecular Radical Cyclization: Radical cyclization of unsaturated amine precursors can also lead to the formation of the 2-azabicyclo[2.2.1]heptane skeleton. These reactions are typically initiated by a radical initiator like AIBN in the presence of a mediating agent such as tributyltin hydride.

Comparative Summary and Outlook

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Aza-Diels-Alder Reaction [4+2] cycloaddition of cyclopentadiene and an imine.Atom-economical, rapid construction of the bicyclic core, can be performed in aqueous media.Control of stereoselectivity can be challenging, often requires chiral auxiliaries or catalysts for enantioselectivity.
Intramolecular Epoxide Ring-Opening Desymmetrization of a meso-epoxide catalyzed by a chiral Brønsted acid.Excellent enantioselectivity, high yields, provides functional group handles for further elaboration.Requires a multi-step synthesis of the meso-epoxide precursor.
From Vince Lactam Use of a chiral, functionalized bicyclic lactam as a starting material.Provides access to enantiomerically pure and highly functionalized derivatives.The initial synthesis and resolution of the Vince lactam adds steps to the overall sequence.
Ring-Closing Metathesis Intramolecular cyclization of a diene-amine using a ruthenium catalyst.High functional group tolerance of modern catalysts.Less documented for this specific scaffold; synthesis of the acyclic precursor can be lengthy.

For researchers and drug development professionals, the choice of synthetic route to the 2-azabicyclo[2.2.1]heptane scaffold will depend on the specific goals of the project. The aza-Diels-Alder reaction offers a rapid and often high-yielding entry point, particularly when racemic material or diastereomeric mixtures are sufficient for initial screening. For the synthesis of enantiomerically pure compounds, the intramolecular ring-opening of meso-epoxides represents a state-of-the-art approach, delivering high levels of stereocontrol. The use of the Vince lactam remains a critical strategy for accessing a specific subset of highly functionalized derivatives, especially in the area of antiviral drug development. As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient and versatile methods for the synthesis of the 2-azabicyclo[2.2.1]heptane core will undoubtedly remain an active area of research.

References

  • Grieco, P. A.; Larsen, S. D. N-BENZYL-2-AZANORBORNENE. Org. Synth.1989 , 68, 206. [Link]

  • Yao, H.; Lin, A.; et al. Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Org. Lett.2022 , 24 (48), 8791–8795. [Link]

  • Sauvage, X.; Delaude, L. The Synthesis of N-Benzyl-2-azanorbornene via Aqueous Hetero Diels–Alder Reaction. An Undergraduate Project in Organic Synthesis and Structural Analysis. J. Chem. Educ.2008 , 85 (11), 1538. [Link]

  • Yao, H.; Lin, A.; et al. Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. PubMed, 2022 . [Link]

  • Stella, L.; Abraham, H.; Feneau-Dupont, J.; Declercq, J. P. Asymmetric Aza-Diels-Alder Reaction Using the Chiral 1- Phenylethylimine of Methyl Glyoxylate. Tetrahedron Lett.1990 , 31 (18), 2603-2606. [Link]

  • List, B.; et al. Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein J. Org. Chem.2012 , 8, 1846–1850. [Link]

  • Request PDF: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso -Epoxides. ResearchGate. [Link]

  • Kozakiewicz, A.; et al. Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Chem. Heterocycl. Compd.1996 , 32, 645–649. [Link]

  • Ambast, P. K.; et al. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Med. Chem.2024 . [Link]

  • Process for the preparation of lactams.
  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Nonn, M.; Fustero, S.; Kiss, L. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Chem. Rec.2024 , e202400070. [Link]

Sources

Safety & Regulatory Compliance

Safety

In-Depth Technical Guide: Proper Handling and Disposal Procedures for 2-Azabicyclo[2.2.1]heptan-3-ylmethanol Hydrochloride

Executive Summary For researchers and drug development professionals, managing the lifecycle of pharmaceutical intermediates requires a rigorous integration of chemical safety and environmental compliance. 2-Azabicyclo[2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, managing the lifecycle of pharmaceutical intermediates requires a rigorous integration of chemical safety and environmental compliance. 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride is a highly valuable bicyclic amine salt used in advanced organic synthesis. However, its physicochemical profile—specifically its hygroscopicity and status as a respiratory and dermal irritant—demands strict operational and disposal protocols.

This guide provides a comprehensive, self-validating framework for the safe handling, routine disposal, and emergency spill response for this specific organic hydrochloride salt.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the compound's behavior. As a hydrochloride salt, this molecule exhibits excellent water solubility, which is advantageous for biological assays but highly problematic for environmental discharge.

According to the National Center for Biotechnology Information , the compound is classified under several GHS hazard statements, primarily acting as an irritant. The table below summarizes the critical data points that dictate our handling workflows:

PropertyValueCausality / Operational Impact
Chemical Formula C₇H₁₄ClNOContains a synthetic organic amine and inorganic chloride; strictly prohibits drain disposal. Must be destroyed via high-temperature incineration.
Molecular Weight 163.64 g/mol Low molecular weight crystalline powder; presents a high risk of aerosolization and subsequent inhalation.
Hazard Codes H315, H319, H335Irritant to skin, eyes, and respiratory tract; dictates the mandatory use of particulate respirators and nitrile gloves during transfer.
Physical State Solid (Hygroscopic)Absorbs atmospheric moisture. Requires airtight High-Density Polyethylene (HDPE) storage to prevent the formation of a corrosive, acidic slurry.
Aqueous Behavior Dissociates into acidic ionsSpills cannot be cleaned with water alone, as this will spread the acidic chloride ions and potentially damage laboratory surfaces.

Operational Safety & Handling Workflows

When handling 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride, the primary operational goal is to prevent moisture absorption and dust aerosolization. The Occupational Safety and Health Administration (OSHA) mandates that engineering controls, such as local exhaust ventilation, be the first line of defense against chemical hazards .

RoutineDisposal A Solid Waste Generation (Bicyclic Amine HCl) B Chemical Segregation (Isolate from Bases/Oxidizers) A->B Prevent side reactions C Primary Containment (HDPE Containers) B->C Moisture control D EPA Compliant Labeling (Track Accumulation) C->D Regulatory compliance E Secondary Storage (Temp < 25°C, Dry) D->E Safe accumulation F EH&S Transfer (High-Temp Incineration) E->F Final destruction

Workflow for the safe segregation, containment, and disposal of organic hydrochloride salts.

Step-by-Step Disposal Methodologies

Do not pour this compound down the drain. Although the hydrochloride salt renders the compound highly water-soluble, the bicyclic organic framework is a synthetic pharmaceutical intermediate. Environmental regulations strictly prohibit the introduction of non-biodegradable, synthetic amines into municipal wastewater due to their potential toxicity to aquatic life.

Protocol A: Routine Laboratory-Scale Disposal

This protocol ensures that accumulated waste remains stable until it is collected by your facility's Environmental Health & Safety (EH&S) department .

  • Chemical Segregation: Isolate the 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride waste from strong oxidizing agents and strong bases.

    • Causality: Introducing strong bases will deprotonate the salt, liberating the free bicyclic amine. The free base has a different volatility profile and can off-gas, exposing laboratory personnel to toxic vapors.

  • Primary Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) container using a non-static spatula.

    • Causality: HDPE is chemically inert and provides an excellent moisture barrier, preventing the hygroscopic salt from absorbing atmospheric water and degrading.

  • EPA-Compliant Labeling: Affix a hazardous waste label immediately upon the first addition of waste.

    • Self-Validation: Ensure the label explicitly lists "Organic Hydrochloride Salt" and the specific hazard warnings (Irritant). A properly validated label ensures downstream waste handlers do not mistakenly mix it with incompatible solvents.

  • Secondary Storage: Store the sealed container in a secondary containment tray in a cool, dry environment (below 25°C).

  • Final Disposal: Coordinate with EH&S for high-temperature incineration, which is the only approved method for completely destroying the synthetic bicyclic ring structure.

Protocol B: Accidental Spill Response & Neutralization

In the event of a dry powder spill, immediate physical containment and chemical neutralization are required to prevent the spread of acidic ions .

SpillResponse S1 Accidental Solid Spill (HCl Salt Powder) S2 Don PPE (Nitrile, Respirator) S1->S2 Assess risk S3 Physical Containment (Dry Sand/Vermiculite) S2->S3 Prevent spreading S4 Chemical Neutralization (Add NaHCO3) S3->S4 Buffer acidic ions S5 Residue Collection (Hazardous Waste Bin) S4->S5 Mechanical sweep

Mechanistic pathway for the neutralization and cleanup of organic hydrochloride salt spills.

  • Risk Assessment & PPE: Immediately don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

    • Causality: The powder is a known respiratory irritant (H335); preventing the inhalation of aerosolized dust is the primary safety objective.

  • Physical Containment: Surround the spill with dry sand or vermiculite.

    • Causality: This prevents the physical spread of the powder and absorbs any ambient moisture the salt may have drawn in from the air.

  • Chemical Neutralization: Lightly dust the spill area with sodium bicarbonate (NaHCO₃) and mist with a minimal amount of water.

    • Causality: NaHCO₃ is a weak base that neutralizes the acidic chloride ions. Using a weak base prevents the violent exothermic reactions and rapid off-gassing associated with strong alkalis (like NaOH).

    • Self-Validation: Test the moistened mixture with pH indicator paper. A shift from an acidic reading (pH < 4) to a neutral reading (pH 7.0–8.0) confirms that the reactive HCl component has been fully buffered.

  • Collection: Mechanically sweep the neutralized mixture into a designated hazardous waste bin using a non-sparking brush and dustpan.

  • Decontamination: Wipe the surface with a damp cloth to remove any residual salts, and dispose of the cloth in the same hazardous waste container.

Environmental Compliance & Waste Logistics

Proper disposal of pharmaceutical intermediates extends beyond the laboratory bench. Under EPA guidelines, organic hydrochloride salts must be managed as hazardous chemical waste from the moment they are designated for disposal.

  • Waste Minimization: Only purchase the exact quantities of 2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride required for your current synthesis campaigns.

  • Regulatory Tracking: Maintain an active inventory log of your waste accumulation. Federal regulations typically require that hazardous waste be removed from the laboratory within 90 to 180 days of the accumulation start date, depending on your facility's generator status.

By adhering to these causally-driven, self-validating protocols, laboratories can ensure the safety of their personnel while maintaining strict compliance with environmental protection standards.

References

  • Title: (2-Azabicyclo(2.2.1)heptan-3-yl)methanol hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Chemical Hazards and Toxic Substances Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Areas Source: Dartmouth College Environmental Health and Safety Policy Portal URL: [Link]

  • Title: How to Dispose of Hydrochloric Acid Source: Lab Alley URL: [Link]

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